(-)-Epiafzelechin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYUFYQTACJFML-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316359 | |
| Record name | (-)-Epiafzelechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-Epiafzelechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24808-04-6 | |
| Record name | (-)-Epiafzelechin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24808-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Epiafzelechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Epiafzelechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 243 °C | |
| Record name | (-)-Epiafzelechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (-)-Epiafzelechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epiafzelechin is a flavan-3-ol, a class of flavonoids renowned for their diverse biological activities. It is a catechin derivative with a (2R,3R)-configuration.[1] As a plant metabolite, this compound is found in various natural sources, including but not limited to Camellia sinensis (tea), Celastrus paniculatus, and the root bark of Cassia sieberiana.[1][2][3] The growing interest in its potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, necessitates a thorough understanding of its physicochemical characteristics.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative data for this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₅ | PubChem[1] |
| Molecular Weight | 274.27 g/mol | PubChem[1] |
| Physical Description | Solid, White to off-white powder | Human Metabolome Database, ChemicalBook[1][5] |
| Melting Point | 240 - 243 °C | Human Metabolome Database[1] |
| 241 °C (decomposed) | ChemicalBook[5][6] | |
| 248-251 °C | CAS Common Chemistry[7] | |
| Boiling Point (Predicted) | 583.4 ± 50.0 °C | ChemicalBook[5][6] |
| Density (Predicted) | 1.492 ± 0.06 g/cm³ | ChemicalBook[5][6] |
Solubility and Partitioning
| Property | Value | Source |
| Water Solubility (Estimated) | 8200 mg/L @ 25 °C | The Good Scents Company[8] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[5][6] |
| logP (o/w) (Estimated) | 1.090 | The Good Scents Company[8] |
Acidity and Spectral Data
| Property | Value | Source |
| pKa (Strongest Acidic, Predicted) | 9.15 | Human Metabolome Database[9] |
| Collision Cross Section | 159.4 Ų ([M+H]⁺) | PubChem[1] |
| UV-Vis Spectra | λmax typically around 280 nm in methanol | General flavonoid property |
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and validation of research findings. Below are representative methodologies for key experiments.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. The tube is sealed at one end.[10]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.[11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]
-
-
Data Analysis: The melting point is reported as a range of temperatures. For a pure compound, this range is typically narrow.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed flask.[12]
-
Equilibration: The flask is agitated in a constant temperature water bath or shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Processing: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.[9]
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[3][9]
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/L or µg/mL).
Spectroscopic Analysis
Objective: To obtain spectral data for structural elucidation and quantification.
a) UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Analysis: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The solvent is used as a blank.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis region.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sufficient amount of this compound (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[13] The solution is transferred to an NMR tube.
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure of this compound.
c) Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of this compound is prepared and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).[1]
-
Analysis: Mass spectra are acquired in both positive and negative ionization modes. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are used to confirm the molecular weight and aid in structural elucidation.[3]
Potential Signaling Pathways
While the specific signaling pathways of this compound are still under active investigation, its structural similarity to the well-studied flavanol, (-)-Epicatechin, suggests potential involvement in similar cellular mechanisms. The following diagrams illustrate these hypothesized pathways.
Caption: Experimental workflow for determining physicochemical properties.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of MAPK signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The compiled data and representative experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. While the precise molecular mechanisms of this compound are an area of ongoing research, the hypothesized signaling pathways, based on its structural similarity to (-)-Epicatechin, provide a rational basis for further investigation into its therapeutic potential. A comprehensive grasp of these fundamental properties is paramount for the successful translation of this promising natural compound into future clinical applications.
References
- 1. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. protocols.io [protocols.io]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. bioassaysys.com [bioassaysys.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Architecture of (-)-Epiafzelechin: A Technical Guide to its Structure Elucidation and Stereochemistry
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a natural product's structure is paramount for harnessing its therapeutic potential. This in-depth guide provides a detailed exploration of the structure elucidation and stereochemical determination of (-)-epiafzelechin, a flavan-3-ol with recognized antioxidant properties.
This compound, a member of the flavonoid family, has been isolated from various natural sources, including Camellia sinensis (tea) and Cassia sieberiana. Its chemical structure, defined by the IUPAC name (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, has been meticulously determined through a combination of advanced spectroscopic techniques and confirmed by enantioselective synthesis. This guide will delve into the experimental protocols and data interpretation that have been pivotal in establishing the precise three-dimensional arrangement of this bioactive molecule.
Spectroscopic Characterization: Deciphering the Molecular Blueprint
The foundational evidence for the structure of this compound is derived from a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent, such as acetone-d6, is employed.
Experimental Protocol for NMR Analysis:
A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of acetone-d6. The solution is then transferred to a 5 mm NMR tube. All spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number of distinct carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.
Quantitative NMR Data for this compound:
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and key correlations for this compound, which are critical for its structural assignment.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 4.85 | s | 79.5 | |
| 3 | 4.18 | br s | 67.0 | |
| 4α | 2.83 | br d | 17.0 | 29.0 |
| 4β | 2.70 | br d | 17.0 | |
| 5 | 157.6 | |||
| 6 | 5.99 | d | 1.8 | 96.2 |
| 7 | 157.6 | |||
| 8 | 5.88 | d | 1.8 | 95.7 |
| 4a | 100.0 | |||
| 8a | 157.2 | |||
| 1' | 132.3 | |||
| 2'/6' | 7.01 | d | 1.8 | 115.3 |
| 3'/5' | 6.75 | d | 8.0 | 115.5 |
| 4' | 145.4 |
Key 2D NMR Correlations:
| Correlation Type | From | To |
| COSY | H-4α | H-4β |
| H-2'/6' | H-3'/5' | |
| HMBC | H-2 | C-3, C-4, C-8a, C-1', C-2', C-6' |
| H-3 | C-2, C-4, C-4a | |
| H-4α/β | C-3, C-5, C-4a | |
| H-6 | C-5, C-7, C-8, C-4a | |
| H-8 | C-6, C-7, C-4a, C-8a | |
| H-2'/6' | C-2, C-4', C-3'/5' | |
| H-3'/5' | C-1', C-4', C-2'/6' |
The negligible coupling constant between H-2 and H-3 in the ¹H NMR spectrum is a key indicator of their cis relationship on the heterocyclic C-ring, a defining feature of the "epi" configuration in flavan-3-ols.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, techniques like Direct Analysis in Real Time (DART) mass spectrometry can directly identify the compound in plant material, showing a characteristic [M+H]⁺ ion at m/z 275. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula, C₁₅H₁₄O₅.
Experimental Protocol for Mass Spectrometry:
For DART-MS, a small piece of the plant material is placed in the ion source. For LC-MS analysis, an extract of the compound is injected into a liquid chromatograph coupled to a mass spectrometer. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of acid (e.g., formic acid).
Stereochemistry: Defining the 3D Arrangement
The absolute configuration of the two stereocenters (C2 and C3) in this compound is crucial for its biological activity. The (2R,3R) configuration is established through a combination of chiroptical methods and confirmed by enantioselective synthesis.
Chiroptical Methods: Optical Rotation and Circular Dichroism
Optical Rotation:
Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. This compound is levorotatory, meaning it rotates the plane of polarized light to the left (negative sign).
Experimental Protocol for Optical Rotation:
A solution of this compound of known concentration in a suitable solvent (e.g., methanol) is placed in a polarimeter cell of a defined path length. The optical rotation is measured at a specific wavelength, typically the sodium D-line (589 nm), and a specific temperature.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the molecule's absolute configuration. Theoretical calculations of the CD spectrum for the possible stereoisomers are compared with the experimental spectrum to confirm the (2R,3R) configuration of naturally occurring this compound.
Experimental Protocol for Circular Dichroism:
A solution of this compound in a transparent solvent (e.g., methanol) is placed in a quartz cuvette with a specific path length (e.g., 1 cm). The CD spectrum is recorded over a range of UV wavelengths. The instrument must be purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
Enantioselective Synthesis: The Definitive Proof
The unambiguous confirmation of the absolute stereochemistry of this compound is achieved through its total synthesis from starting materials of known chirality. This process, known as enantioselective synthesis, allows for the preparation of a single enantiomer, which can then be compared to the natural product.
Experimental Workflow for Enantioselective Synthesis:
The synthesis of (2R,3R)-(-)-epiafzelechin typically involves a multi-step process. A key step is often an asymmetric reaction, such as a Sharpless asymmetric dihydroxylation or epoxidation, to introduce the desired stereochemistry. The general workflow is as follows:
Detailed Experimental Protocol (Illustrative Example):
A detailed protocol for the enantioselective synthesis of this compound is complex and involves multiple steps. A representative key step could be the Sharpless asymmetric dihydroxylation of a chalcone precursor to create the diol with the correct stereochemistry, followed by a regioselective cyclization to form the flavan-3-ol skeleton. The experimental conditions for each step, including reagents, solvents, temperatures, and reaction times, are meticulously controlled to ensure high enantiomeric purity of the final product. The synthesized compound's spectroscopic data (NMR, MS) and chiroptical properties (optical rotation, CD) are then compared with those of the natural isolate to confirm its absolute configuration.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of this compound is a logical progression of experiments and data interpretation. The following diagram illustrates the relationships between the different analytical techniques and the information they provide.
Conclusion
The structural elucidation and stereochemical assignment of this compound are testaments to the power of modern analytical chemistry. Through the systematic application of NMR spectroscopy, mass spectrometry, chiroptical methods, and the definitive proof of enantioselective synthesis, the precise three-dimensional architecture of this important natural product has been unequivocally established as (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol. This detailed structural knowledge is the cornerstone for further research into its biological activities and potential applications in medicine and nutrition.
The intricate Pathway of (-)-Epiafzelechin Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Epiafzelechin, a flavan-3-ol, is a plant secondary metabolite of significant interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Overview of the Biosynthetic Pathway
This compound is synthesized via the general flavonoid pathway, a well-characterized metabolic route in plants. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various flavonoid compounds. The specific branch leading to this compound involves the conversion of the flavanone naringenin to the flavan-3-ol this compound.
The key enzymatic steps in the latter part of the pathway are the reduction of dihydrokaempferol to leucopelargonidin, the conversion of leucopelargonidin to the anthocyanidin pelargonidin, and finally, the stereospecific reduction of pelargonidin to this compound. This final and crucial step is catalyzed by the enzyme Anthocyanidin Reductase (ANR).
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the biosynthesis of this compound is dependent on the kinetic properties of the enzymes involved. While comprehensive kinetic data for every enzyme in the pathway is extensive, this guide focuses on the key enzymes for which quantitative data is available.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Plant Source |
| Dihydroflavonol 4-Reductase (DFR) | Dihydrokaempferol (DHK) | 42.31 - 145.10 | Not Reported | Camellia sinensis |
| Anthocyanidin Reductase (ANR) | Pelargonidin | ~5-fold lower than for delphinidin | Not Reported | Vitis vinifera |
| Anthocyanidin Reductase (ANR) | Cyanidin | 2.8 - 11.2 | 0.12 - 0.45 | Mangifera indica |
Note: Specific kinetic data for ANR with pelargonidin as a substrate is not extensively reported in the literature. The available data suggests a higher affinity (lower Km) for pelargonidin compared to delphinidin[1]. Further enzymatic studies are required to determine the precise Vmax for this reaction.
Experimental Protocols
Extraction of this compound from Plant Tissue for UPLC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of this compound from plant material, which can be adapted based on the specific tissue.
Materials:
-
Fresh or lyophilized plant tissue
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
-
UPLC-MS/MS system
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 30 minutes in a sonication bath.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
The extract is now ready for UPLC-MS/MS analysis.
Quantification of this compound by UPLC-MS/MS
This method is adapted from a validated protocol for the quantification of this compound in biological samples and can be applied to plant extracts[2][3].
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute the compound of interest. A starting point could be a 16-minute gradient from 5% to 70% B.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The [M+H]+ for epiafzelechin is m/z 275.
Quantification: A standard curve should be prepared using a certified reference standard of this compound to enable absolute quantification.
Anthocyanidin Reductase (ANR) Enzyme Activity Assay
This protocol provides a method to determine the activity of ANR using pelargonidin as a substrate.
Materials:
-
Crude protein extract from plant tissue or purified recombinant ANR.
-
Pelargonidin chloride (substrate).
-
NADPH (cofactor).
-
Tris-HCl buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
HPLC system with a UV detector.
Procedure:
-
Prepare a reaction mixture containing:
-
140 µL Tris-HCl buffer (100 mM, pH 7.0)
-
20 µL NADPH (final concentration: 1 mM)
-
20 µL Pelargonidin chloride (final concentration: 100 µM)
-
-
Initiate the reaction by adding 20 µL of the enzyme extract (containing approximately 20 µg of protein). A boiled enzyme extract should be used as a negative control.
-
Incubate the reaction at 37°C for 45 minutes[4].
-
Stop the reaction by adding 600 µL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 1 minute to separate the phases.
-
Carefully collect the upper ethyl acetate phase, which contains the this compound product.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Analyze the product by HPLC, monitoring at 280 nm, and compare the retention time to an authentic this compound standard for identification and quantification.
Visualizations of the Biosynthesis Pathway and Experimental Workflow
To further elucidate the complex processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Biosynthesis pathway of this compound from Phenylalanine.
Caption: Experimental workflow for the Anthocyanidin Reductase (ANR) enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a UPLC-MS/MS bioanalytical method for the pharmacokinetic study of this compound, a flavan-3-ol with osteoprotective activity, in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Functional Characterization of Anthocyanidin Reductase (ANR) from Mangifera indica L - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of (-)-Epiafzelechin: A Technical Guide
Abstract
(-)-Epiafzelechin, a flavan-3-ol found in various plant species, has demonstrated notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, targeted at researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and illustrates the putative signaling pathways involved.
Quantitative Antioxidant Capacity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which are common metrics for antioxidant activity. For comparative purposes, data for the structurally related and well-studied flavan-3-ol, (-)-epicatechin, is also included.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Source Material | IC50/EC50 | Reference |
| DPPH | Typha capensis (acetone extract) | 7.11 µg/mL | [1] |
| ABTS | Typha capensis (acetone extract) | 1.91 µg/mL | [1] |
| DPPH | Astilbe rivularis (rhizomes) | EC50: 20.9 µM (5.7 µg/mL) |
Table 2: In Vitro Antioxidant Activity of (-)-Epicatechin (for comparison)
| Assay | Source Material | IC50 | Reference |
| DPPH | Japanese Knotweed Rhizome Bark Extract | ~1.5 µg/mL | [2][3] |
Experimental Protocols for Antioxidant Assays
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections detail the methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound (or sample extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve this compound in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to each well. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.[4]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4][5]
-
Absorbance Measurement: After incubation, the absorbance is measured at a wavelength of approximately 517 nm.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
This compound (or sample extract)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM). This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][7]
-
Working Solution: The ABTS•+ stock solution is diluted with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.[8]
-
Sample Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Reaction Mixture: A small volume of the sample dilution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[8]
-
Calculation: The percentage of inhibition is calculated, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (e.g., 300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
This compound (or sample extract)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution, typically in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[9][10]
-
Sample and Standard Preparation: Prepare dilutions of the sample and a series of ferrous sulfate standards.
-
Reaction Mixture: The sample or standard is added to the FRAP reagent in a 96-well plate.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 4-30 minutes).[9]
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.[9]
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.
Materials:
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
This compound (or sample extract)
-
Trolox (for standard curve)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution. The plate is pre-incubated at 37°C.[11][12][13]
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.[11][12][13]
-
Fluorescence Measurement: The fluorescence is measured kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12][14]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant activity of flavan-3-ols like this compound is not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular antioxidant defense system. Based on studies of structurally similar compounds like (-)-epicatechin and epigallocatechin gallate (EGCG), this compound is hypothesized to exert its effects through pathways such as the Nrf2 and NF-κB pathways.[15][16][17][18][19]
Caption: Putative antioxidant signaling pathways of this compound.
Caption: Generalized workflow for in vitro antioxidant assays.
Conclusion
This compound exhibits significant in vitro antioxidant capacity, as demonstrated by various assays. Its ability to directly scavenge free radicals and potentially modulate cellular antioxidant defense pathways makes it a compound of interest for further research and development. The standardized protocols and data presented in this guide serve as a valuable resource for scientists working to elucidate the full therapeutic potential of this natural compound. Further studies are warranted to expand the quantitative data across a wider range of antioxidant assays and to confirm the specific signaling pathways modulated by this compound in different cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. marinebiology.pt [marinebiology.pt]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmp.ir [jmp.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. scribd.com [scribd.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. mdpi.com [mdpi.com]
- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Unveiling the Cyclooxygenase-1 Inhibitory Potential of (-)-Epiafzelechin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epiafzelechin, a flavan-3-ol found in various medicinal plants, has emerged as a compound of interest for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the cyclooxygenase-1 (COX-1) inhibitory activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Quantitative Data Summary
The inhibitory activity of this compound against COX-1 has been quantified, providing a basis for its evaluation as a potential anti-inflammatory agent. The key data point is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 Value | Source |
| This compound | Cyclooxygenase-1 (COX-1) | 15 µM | [Min et al., 1999][1] |
Experimental Protocols
A comprehensive understanding of the scientific findings necessitates a detailed look at the methodologies employed. Below are the protocols for the key experiments cited in the study of this compound's anti-inflammatory and COX-1 inhibitory activities.
In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of this compound on the COX-1 enzyme. The following protocol is a representative method based on commonly used commercial inhibitor screening kits.
Objective: To determine the IC50 value of this compound for the inhibition of ovine cyclooxygenase-1.
Materials:
-
Ovine COX-1 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Stannous chloride (reaction termination solution) or appropriate detection reagents
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other detection methods (e.g., colorimetric, fluorometric)
Procedure:
-
Enzyme Preparation: The ovine COX-1 enzyme is diluted to the desired concentration in the reaction buffer and kept on ice.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, the following are added in order:
-
Reaction Buffer
-
Heme
-
COX-1 enzyme solution
-
Various concentrations of this compound (or indomethacin for the positive control, or vehicle for the negative control).
-
-
Pre-incubation: The reaction mixtures are pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2-10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of stannous chloride or another appropriate reagent.
-
Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a specific EIA kit according to the manufacturer's instructions. Alternatively, other detection methods that measure the peroxidase activity of COX can be employed.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Mouse Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory effects of a compound.
Objective: To evaluate the ability of orally administered this compound to reduce acute inflammation in a mouse model.
Materials:
-
Male ICR mice
-
Carrageenan (1% solution in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: this compound (e.g., 100 mg/kg body weight) or the vehicle is administered orally to the respective groups of mice.[1]
-
Induction of Inflammation: One hour after the administration of the test compound, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each mouse to induce localized edema.
-
Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language in Graphviz.
Caption: Mechanism of COX-1 Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Conceptual Diagram of this compound Docking with COX-1.
Conclusion
This compound demonstrates clear inhibitory activity against cyclooxygenase-1, as evidenced by its IC50 value of 15 µM.[1] This in vitro finding is supported by its significant anti-inflammatory effect in the carrageenan-induced mouse paw edema model.[1] The presented experimental protocols provide a framework for the replication and further investigation of these findings. The visualized signaling pathway and experimental workflows offer a clear conceptual understanding of the compound's mechanism and the methods used for its evaluation. Further research, including detailed molecular docking studies and analysis of its effects on other inflammatory mediators, will be crucial in fully elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
The Therapeutic Promise of (-)-Epiafzelechin: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Evidence and Future Directions
(-)-Epiafzelechin, a flavan-3-ol found in various botanicals, is emerging as a compound of significant interest for therapeutic applications. This technical guide synthesizes the current preclinical data on this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and metabolic modulatory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to provide a comprehensive resource for researchers and drug development professionals.
Core Pharmacological Activities
This compound exhibits a range of biological activities that underpin its therapeutic potential. The primary mechanisms of action identified to date include potent antioxidant effects, inhibition of key inflammatory enzymes, induction of cancer cell death, and modulation of metabolic pathways.
Antioxidant Properties
This compound demonstrates significant free radical scavenging activity, a property attributed to its flavonoid structure. This antioxidant capacity is a cornerstone of its potential therapeutic applications, as oxidative stress is a key pathological factor in numerous diseases.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Metric | Value | Source |
| DPPH Radical Scavenging | EC50 | 20.9 µM | [1] |
Anti-inflammatory Effects
A key anti-inflammatory mechanism of this compound is its dose-dependent inhibition of cyclooxygenase-1 (COX-1), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins[2]. This activity has been validated in in vivo models of inflammation.
Table 2: Anti-inflammatory Activity of this compound
| Assay/Model | Metric | Value/Observation | Source |
| Cyclooxygenase-1 (COX-1) Inhibition | IC50 | 15 µM | [2] |
| Carrageenan-Induced Mouse Paw Edema | In vivo effect | Significant reduction in edema at 100 mg/kg (oral) | [2] |
Anticancer Potential
While direct studies on this compound are emerging, research on the closely related flavanol, (-)-epicatechin, provides strong evidence for its anticancer potential. The proposed mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells, potentially through the modulation of key signaling pathways such as PI3K/Akt/mTOR.
Table 3: Anticancer Activity of the Related Flavanol, (-)-Epicatechin
| Cell Line | Activity | Observations | Source |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Apoptosis Induction | Upregulation of death receptors (DR4/DR5) and increased ROS production. | This information is synthesized from multiple sources. |
| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Apoptosis Induction | Increased ROS production and upregulation of pro-apoptotic proteins (Bad and Bax). | This information is synthesized from multiple sources. |
Metabolic Modulation
Studies on (-)-epicatechin suggest a role for this class of flavanols in regulating glucose and lipid metabolism. Clinical data indicates that (-)-epicatechin can favorably modulate the lipid profile, suggesting a potential application for this compound in metabolic disorders.
Table 4: Metabolic Effects of the Related Flavanol, (-)-Epicatechin (Clinical Study)
| Parameter | Effect | Source |
| Triglyceride/HDLc Ratio | Favorable modulation | [3] |
| Glycemic Homeostasis | Favorable effects | [3] |
| Lipid Profile | Favorable effects | [3] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Preclinical studies in mice have provided initial pharmacokinetic parameters.
Table 5: Pharmacokinetic Parameters of this compound in C57BL/6J Mice (10 mg/kg)
| Route of Administration | Cmax (µg/mL) | Tmax (min) | Distribution Half-life (min) |
| Intravenous (i.v.) | 10.6 | - | 7.0 |
| Intraperitoneal (i.p.) | 6.0 | 15 | 12.6 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated by its interaction with various cellular signaling pathways. The following diagrams illustrate the key pathways implicated in its anti-inflammatory and potential anticancer activities.
Caption: Inhibition of the COX-1 pathway by this compound.
Caption: Proposed anticancer mechanisms of this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the bioactivity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.
-
Reaction: Add a small volume of each sample concentration to the DPPH solution. A blank containing only methanol is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimate male ICR mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally (e.g., 100 mg/kg) or a vehicle control to different groups of mice.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Future Directions and Conclusion
The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent for a variety of diseases. However, further research is necessary to fully elucidate its mechanisms of action and to translate these findings into clinical applications.
Key areas for future investigation include:
-
Comprehensive Anticancer Profiling: Evaluating the efficacy of this compound against a broader panel of cancer cell lines to identify specific cancer types that are most sensitive to its effects.
-
In Vivo Efficacy Studies: Conducting more extensive in vivo studies in animal models of cancer, inflammation, and metabolic diseases to determine optimal dosing, treatment schedules, and long-term safety.
-
Target Identification and Validation: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound to better understand its mechanism of action.
-
Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects for specific disease indications.
References
- 1. nanocellect.com [nanocellect.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. A randomized, placebo-controlled, double-blind study on the effects of (-)-epicatechin on the triglyceride/HDLc ratio and cardiometabolic profile of subjects with hypertriglyceridemia: Unique in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Activity of an Epiafzelechin Dimer Against Herpes Simplex Virus-2: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of a specific epiafzelechin-related compound, ent-epiafzelechin-(4α→8)-epiafzelechin (EEE), against Herpes Simplex Virus-2 (HSV-2). The information presented is collated from peer-reviewed research, focusing on quantitative data, experimental methodologies, and the elucidated mechanism of action. It is important to note that the available scientific literature primarily details the activity of this dimeric form of epiafzelechin, rather than the (-)-Epiafzelechin monomer.
Executive Summary
Herpes Simplex Virus-2 is a prevalent pathogen responsible for genital herpes, a lifelong infection with significant health implications. The emergence of drug-resistant HSV strains necessitates the exploration of novel antiviral agents. Research into natural compounds has identified ent-epiafzelechin-(4α→8)-epiafzelechin (EEE), a dimer of epiafzelechin extracted from Cassia javanica, as a promising candidate with significant anti-HSV-2 activity.[1][2][3] This document summarizes the key findings related to its efficacy and mode of action, presenting the data in a structured format to aid further research and development.
Quantitative Antiviral Data
The antiviral potency of ent-epiafzelechin-(4α→8)-epiafzelechin (EEE) against HSV-2 has been quantified using standard virological assays. The key metrics, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), are summarized below.
Table 1: In Vitro Anti-HSV-2 Efficacy of ent-Epiafzelechin-(4α→8)-epiafzelechin (EEE)
| Assay Type | IC50 (µM) | Virus Strain | Cell Line | Reference |
| XTT Assay | 83.8 ± 10.9 | HSV-2 | Vero | [1][2] |
| Plaque Reduction Assay | 166.8 ± 12.9 | HSV-2 | Vero | [1][2] |
Table 2: Cytotoxicity and Selectivity Index of EEE
| Compound | CC50 (µM) | Selectivity Index (SI) (CC50/IC50) - XTT Assay | Selectivity Index (SI) (CC50/IC50) - Plaque Reduction Assay | Cell Line | Reference |
| EEE | >1000 | >11.9 | >6.0 | Vero | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the anti-HSV-2 activity of EEE.
Cell and Virus Culture
-
Cell Line: Vero (African green monkey kidney) cells were utilized for all antiviral and cytotoxicity assays. These cells are a standard and susceptible host for HSV-2 replication.
-
Virus Strain: A clinical isolate or laboratory-adapted strain of Herpes Simplex Virus-2 was used for infection.
Cytotoxicity Assay
The effect of EEE on the viability of Vero cells was assessed to ensure that the observed antiviral activity was not due to cellular toxicity. A common method for this is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures mitochondrial dehydrogenase activity in viable cells.
Antiviral Activity Assays
This assay measures the cytopathic effect of the virus on the host cells.
-
Vero cells are seeded in 96-well plates.
-
Cells are infected with HSV-2 in the presence of varying concentrations of EEE.
-
After an incubation period (e.g., 72 hours), the XTT reagent is added.
-
The absorbance is read, and the concentration of EEE that inhibits 50% of the viral cytopathic effect (IC50) is calculated.
This assay quantifies the reduction in infectious virus particles.
-
Confluent monolayers of Vero cells in multi-well plates are infected with a known amount of HSV-2.
-
The virus is allowed to adsorb to the cells.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing different concentrations of EEE.
-
After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
The number of plaques in treated wells is compared to untreated controls to determine the IC50.
Mechanism of Action Assays
Mechanistic studies demonstrated that EEE inhibits HSV-2 replication by preventing penetration into the host cell and by interfering with the late stages of the viral life cycle.[1][2] The effect on virus attachment was found to be minor.[1][2]
To assess the effect on viral attachment, Vero cells would be pre-chilled and then incubated with HSV-2 in the presence of EEE at a low temperature (e.g., 4°C) to allow attachment but not penetration. After washing away unbound virus and compound, the number of attached viruses would be quantified, likely via a plaque assay.
To evaluate the inhibition of viral entry, HSV-2 would be allowed to attach to pre-chilled Vero cells. EEE would then be added, and the temperature shifted to 37°C to permit penetration. At various time points, an acid solution or other inactivating agent is used to neutralize any virus that has not yet penetrated the cells. The number of successful penetration events is then determined by a plaque assay.
To investigate the effect on later stages of the viral life cycle, EEE would be added to Vero cells at different times post-infection. The viral yield at a set time point (e.g., 24 hours post-infection) would be measured by a plaque assay. A significant reduction in viral titer when the compound is added after the penetration phase indicates inhibition of a late-stage event, such as viral genome replication, protein synthesis, or virion assembly.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of ent-epiafzelechin-(4α→8)-epiafzelechin against HSV-2.
Caption: Experimental workflow for assessing the anti-HSV-2 activity of EEE.
References
The In Vivo Journey of (-)-Epiafzelechin: A Technical Guide to its Bioavailability and Metabolism
An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals
(-)-Epiafzelechin, a flavan-3-ol found in various plants, including tea (Camellia sinensis), has garnered interest for its potential anti-inflammatory, antioxidant, and bone-protective effects.[1] However, its efficacy in vivo is intrinsically linked to its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's journey through the body, with a particular focus on quantitative data, experimental methodologies, and relevant biological pathways.
It is important to note that while research on this compound is emerging, the available in vivo pharmacokinetic data is limited. Therefore, this guide will also draw upon the extensive research conducted on the structurally similar and well-studied flavan-3-ol, (-)-epicatechin, to provide a more complete picture of the likely metabolic pathways.
Quantitative Pharmacokinetic Data
The bioavailability of this compound has been investigated in mice, providing initial insights into its absorption and distribution.[1] For a comparative perspective, this section also includes data for the related compound, (-)-epicatechin, from various studies in rats and humans.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Distribution Half-life (min) |
| Intravenous (i.v.) | 10 | 10.6 | - | 7.0 |
| Intraperitoneal (i.p.) | 10 | 6.0 | 15 | 12.6 |
Table 2: Selected Pharmacokinetic Parameters of (-)-Epicatechin in Rats and Humans
| Species | Administration Route | Dose | Cmax | Tmax | Reference |
| Rat | Oral | 1, 5, 10 mg/kg | 0.97, 3.21, 4.41 µmol/L (non-methylated) | 1 h | [2] |
| Rat | Oral | 1, 5, 10 mg/kg | 1.00, 3.05, 4.50 µmol/L (3'-O-methylated) | 1 h | [2] |
| Human | Oral (Cocoa) | - | Reached at 2 hours | 2 h | |
| Human | Oral (Grape Seed Extract) | - | 172 ng/mL | 2 h | |
| Rabbit | Oral | 50 mg/kg | - | - | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to determine the bioavailability and metabolism of this compound and (-)-epicatechin.
Pharmacokinetic Study of this compound in Mice[1]
-
Animal Model: C57BL/6J mice.[1]
-
Test Compound: Synthetic this compound.[1]
-
Administration: A single dose of 10 mg/kg was administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1]
-
Sample Collection: Blood samples were collected at various time points.[1]
-
Sample Preparation: Plasma was separated and subjected to liquid-liquid extraction with ethyl acetate.[1]
-
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was used for quantification.[1]
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A 16-minute gradient elution with water (0.1% v/v formic acid) and acetonitrile (0.1% v/v formic acid).[1]
-
Lower Limit of Quantitation (LLOQ): 12.5 ng/mL.[1]
-
Linearity: r² = 0.992.[1]
-
Precision and Accuracy: Intra-day and inter-day precision were within 12%, with accuracy between 97.6% and 113.4%.[1]
-
Experimental workflow for the pharmacokinetic study of this compound in mice.
General Protocol for (-)-Epicatechin Bioavailability Studies in Humans
-
Subjects: Healthy human volunteers.[4]
-
Administration: Oral intake of (-)-epicatechin-rich foods like chocolate or cocoa.[4]
-
Sample Collection: Blood and urine samples are collected at baseline and at various time intervals post-consumption.[2][4]
-
Sample Preparation:
-
Plasma is obtained by centrifugation of blood samples.[2]
-
For the analysis of total metabolites, samples are often treated with β-glucuronidase and/or sulfatase to hydrolyze the conjugated forms back to the aglycone.[4] However, it has been noted that some sulfated metabolites may be resistant to enzymatic hydrolysis, potentially leading to an underestimation of bioavailability.[5]
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) is commonly used for the detection and quantification of (-)-epicatechin and its metabolites.[4]
Metabolism of Flavan-3-ols: Insights from (-)-Epicatechin
The metabolism of (-)-epicatechin is extensive and involves both host and gut microbial enzymes.[6] It is highly probable that this compound follows similar metabolic pathways.
Phase I and Phase II Metabolism
Upon absorption in the small intestine, (-)-epicatechin undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation.[6][7] The primary metabolites found in plasma are conjugates such as (-)-epicatechin-3'-O-glucuronide, 3'-O-methyl-(-)-epicatechin-5-sulfate, and (-)-epicatechin-3'-sulfate.[7] These modifications increase the water solubility of the compounds, facilitating their circulation and eventual excretion.[6] Phase I metabolism, involving oxidation by cytochrome P450 enzymes, may also occur.[6]
Gut Microbiota Metabolism
A significant portion of ingested flavan-3-ols that are not absorbed in the small intestine reach the colon, where they are subjected to metabolism by the gut microbiota.[7][8] This process involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds, primarily phenyl-γ-valerolactones and phenylvaleric acids.[8] These microbial metabolites can be absorbed and undergo further phase II conjugation before being excreted in the urine.[7] The composition of an individual's gut microbiota can significantly influence the metabolic profile and, consequently, the biological activity of the parent compound.[8]
Generalized metabolic pathway of flavan-3-ols in vivo.
Signaling Pathways
(-)-Epicatechin has been shown to modulate several key signaling pathways, which may underlie its observed biological effects. These actions are likely relevant to other flavan-3-ols, including this compound.
-
PI3K/Akt Pathway: (-)-Epicatechin can induce physiological cardiac growth by activating the PI3K/Akt signaling pathway.[9]
-
NF-κB and MAPK Pathways: In adipocytes, (-)-epicatechin can prevent the deregulation of key signaling cascades, including NF-κB and MAPKs, which are involved in inflammation and insulin sensitivity.[10]
-
Nrf2 Pathway: (-)-Epicatechin has been shown to protect against hemorrhagic stroke injury and hemoglobin-induced astrocyte injury via the Nrf2 signaling pathway, which is a key regulator of antioxidant responses.[11][12]
Key signaling pathways modulated by (-)-epicatechin.
Conclusion
The in vivo bioavailability and metabolism of this compound are critical determinants of its potential health benefits. While direct pharmacokinetic data for this compound are still emerging, studies on the closely related (-)-epicatechin provide a robust framework for understanding its likely metabolic fate. Future research should focus on obtaining more detailed pharmacokinetic profiles of this compound in various models, including humans, to fully elucidate its absorption, distribution, metabolism, and excretion. A deeper understanding of these processes will be instrumental in the development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of (-)-epicatechin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of (-)-epicatechin upon intake of chocolate and cocoa in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Interindividual Variability Associated with the Microbial Metabolism of (−)-Epicatechin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant bioactives and redox signaling: (-)-Epicatechin as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of (-)-Epiafzelechin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the naturally occurring flavan-3-ol, (-)-Epiafzelechin. This document is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in research and drug development settings. The provided protocols outline the standardized procedures for acquiring high-quality NMR data for this compound and related flavonoids.
Introduction to this compound
This compound is a flavan-3-ol, a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. As a natural product, its isolation and characterization are crucial for further investigation into its therapeutic potential. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This document presents the compiled ¹H and ¹³C NMR spectral data in a structured format and provides detailed protocols for data acquisition.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data has been compiled and adapted from spectral data of its close structural analogs, (-)-epicatechin and afzelechin, with adjustments based on the known effects of stereochemistry on NMR signals in flavan-3-ols. The spectra are typically recorded in deuterated acetone (acetone-d₆) or deuterated methanol (methanol-d₄).
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | ~4.88 | s | - |
| 3 | ~4.21 | br s | - |
| 4α | ~2.74 | d | 16.5 |
| 4β | ~2.87 | dd | 16.5, 4.5 |
| 6 | ~6.02 | d | 2.3 |
| 8 | ~5.92 | d | 2.3 |
| 2' | ~7.35 | d | 8.5 |
| 3' | ~6.85 | d | 8.5 |
| 5' | ~6.85 | d | 8.5 |
| 6' | ~7.35 | d | 8.5 |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| 2 | ~79.5 |
| 3 | ~67.2 |
| 4 | ~29.0 |
| 4a | ~100.0 |
| 5 | ~157.6 |
| 6 | ~96.2 |
| 7 | ~157.6 |
| 8 | ~95.7 |
| 8a | ~157.2 |
| 1' | ~131.5 |
| 2' | ~128.8 |
| 3' | ~115.5 |
| 4' | ~158.0 |
| 5' | ~115.5 |
| 6' | ~128.8 |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆ is commonly used and provides good resolution for flavonoids. Methanol-d₄ is another suitable option.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
This protocol is based on a 500 MHz NMR spectrometer.[1]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For flavonoids, good shimming is crucial for resolving the aromatic protons.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Set to approximately 15 ppm, centered around 5 ppm.
-
Acquisition Time (AQ): At least 2.5 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Set to approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
Protocol 3: 2D NMR Data Acquisition for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential.[1]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum.
-
Data Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 4-8 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker instruments).
-
Spectral Width: Set appropriately for ¹H in F2 and ¹³C in F1.
-
Data Points (TD): 2048 in F2 and 256 in F1.
-
Number of Scans (NS): 8-16 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: Set appropriately for ¹H in F2 and ¹³C in F1.
-
Data Points (TD): 2048 in F2 and 256-512 in F1.
-
Number of Scans (NS): 16-64 scans per increment.
-
Data Analysis and Interpretation
The interpretation of the NMR spectra of this compound relies on the analysis of chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
¹H NMR: The aromatic region (δ 5.5-7.5 ppm) reveals the substitution pattern on the A and B rings. The signals for the C-ring protons (H-2, H-3, and H-4) are typically found in the upfield region (δ 2.5-5.0 ppm). The multiplicity and coupling constants of these protons are diagnostic for the stereochemistry of the molecule.
-
¹³C NMR: The chemical shifts of the carbon atoms provide information about the carbon skeleton. The signals for the oxygenated aromatic carbons are found downfield (δ 140-160 ppm), while the aliphatic carbons of the C-ring resonate upfield (δ 25-85 ppm).
-
2D NMR:
-
COSY: Confirms the proton-proton connectivities within the A, B, and C rings.
-
HSQC: Links each proton to its directly attached carbon atom.
-
HMBC: Establishes the connectivity between different parts of the molecule, for example, linking the B-ring to the C-ring via correlations from H-2' and H-6' to C-2.
-
Conclusion
The provided ¹H and ¹³C NMR spectral data and detailed experimental protocols serve as a valuable resource for the scientific community engaged in the research and development of this compound and other related flavonoids. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data, which is fundamental for accurate structural characterization, purity assessment, and further scientific investigation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (-)-Epiafzelechin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Epiafzelechin is a flavan-3-ol, a type of flavonoid, found in various plants, including Camellia sinensis (tea) and Cassia species. As a member of the catechin family, it exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. The isolation and purification of this compound in high purity are crucial for detailed biological and pharmacological studies. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| Instrumentation | Preparative HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (250 mm x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 10-40% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 280 nm[1][2] |
| Injection Volume | 2 mL |
| Column Temperature | 30°C[2] |
Table 2: Representative Purification Data for this compound
| Sample | Retention Time (min) | Peak Area | Purity (%) | Yield (%) |
| Crude Extract | 18.5 | 450,000 | 35 | - |
| Purified Fraction | 18.5 | 425,000 | >98 | ~94 |
Experimental Protocols
1. Preparation of Crude this compound Extract
A crucial first step in the purification of this compound is the efficient extraction from the plant source.
-
Plant Material: Dried and powdered leaves of a plant known to contain this compound (e.g., Cassia species).
-
Extraction Solvent: 80% Methanol in water.
-
Procedure:
-
Macerate 100 g of the powdered plant material in 1 L of 80% methanol for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Resuspend the crude extract in distilled water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with flavonoids, and evaporate to dryness.
-
2. Sample Preparation for HPLC
Proper sample preparation is critical to prevent column clogging and to ensure optimal separation.
-
Dissolve the dried ethyl acetate fraction in the mobile phase (10% acetonitrile in water with 0.1% formic acid) to a concentration of 10 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. HPLC Purification Protocol
This protocol is designed for a preparative HPLC system.
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 2 mL of the filtered sample solution onto the column.
-
Elution: Begin the gradient elution as specified in Table 1 (10-40% B over 30 minutes).
-
Fraction Collection: Monitor the chromatogram at 280 nm. Collect the fraction corresponding to the peak of this compound, which is expected to elute at approximately 18.5 minutes under these conditions.
-
Post-Purification Analysis:
-
Analyze an aliquot of the collected fraction using an analytical HPLC system to confirm purity.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Determine the final yield.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical diagram of an HPLC system.
References
Application Notes: Protocol for DPPH Assay to Determine (-)-Epiafzelechin Antioxidant Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color in solution.[4][6] When reduced by an antioxidant, the DPPH molecule is neutralized, leading to a color change from violet to a pale yellow.[3][4] The degree of this discoloration, quantified by the decrease in absorbance, is proportional to the radical-scavenging activity of the antioxidant compound being tested.[4] This protocol provides a detailed method for determining the antioxidant activity of the flavonoid (-)-Epiafzelechin.
Materials and Reagents
2.1. Equipment
-
UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 517 nm[3][4]
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
96-well clear, flat-bottom plates[7]
-
Volumetric flasks and beakers
-
Aluminum foil
2.2. Chemicals
-
This compound (test sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), high purity[3]
-
Ascorbic acid or Trolox (positive control/standard)[1]
-
Methanol or Ethanol, spectrophotometric grade (solvent)[1][3]
-
Dimethyl sulfoxide (DMSO), if required for sample solubility[5]
Preparation of Solutions
Safety Precautions: Handle organic solvents like methanol and ethanol in a well-ventilated area, away from open flames. DPPH can be an irritant; wear gloves and eye protection.[1]
3.1. DPPH Working Solution (0.1 mM)
-
To prepare a stock solution, accurately weigh 3.94 mg of DPPH powder (M.W. 394.32 g/mol ) and dissolve it in 100 mL of methanol or ethanol in a volumetric flask. This creates a 0.1 mM (or 100 µM) solution.
-
Stir the solution thoroughly until all the DPPH is dissolved.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]
-
This working solution should be prepared fresh daily for best results.[1] Before use, the absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[6]
3.2. This compound Stock and Dilutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a known weight of the compound in the same solvent used for the DPPH solution (methanol or ethanol).
-
From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3. Positive Control Stock and Dilutions
-
Prepare a stock solution of the positive control (e.g., Ascorbic Acid) at the same concentration as the test sample stock (1 mg/mL).
-
Prepare serial dilutions of the positive control in the same concentration range as the test sample.
Experimental Protocol (96-Well Plate Method)
-
Plate Setup: Design the plate layout to include triplicates for each concentration of the test sample, positive control, a negative control (solvent only), and background controls for each sample concentration (sample without DPPH).[1][5]
-
Sample Addition: Add 100 µL of the various dilutions of this compound to the designated wells.
-
Positive Control Addition: Add 100 µL of the various dilutions of the positive control (e.g., Ascorbic Acid) to their respective wells.
-
Blank/Negative Control: Add 100 µL of the solvent (e.g., methanol) to the negative control wells.
-
Sample Background Control: Add 100 µL of each this compound dilution to separate wells and add 100 µL of the solvent (instead of DPPH solution) to correct for any intrinsic color of the sample.[1]
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the sample background control wells.[8]
-
Incubation: Mix the contents of the wells gently by pipetting. Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[1][4] The incubation time is crucial and should be consistent across all assays.[1]
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][9]
Data Presentation and Analysis
5.1. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:[3][10]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the negative control (solvent + DPPH).
-
Asample is the absorbance of the test sample (e.g., this compound + DPPH). If the sample has background absorbance, this value should be corrected by subtracting the absorbance of the sample background control.
5.2. Determination of IC₅₀ Value
The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[4]
-
Plot a graph with the percentage of inhibition on the y-axis against the corresponding concentrations of this compound on the x-axis.[3]
-
Perform a linear regression analysis on the data points that fall in the linear range of the curve.[11][12]
-
The IC₅₀ value can be calculated from the resulting linear equation (y = mx + c), where 'y' is set to 50.[11][12]
IC₅₀ = (50 - c) / m
5.3. Data Summary Table
The following table provides an example structure for presenting the quantitative data obtained from the DPPH assay.
| Concentration (µg/mL) | Mean Absorbance (517 nm) | Standard Deviation | % Inhibition |
| Control (0) | 0.985 | 0.015 | 0.00 |
| This compound 1 | 0.892 | 0.021 | 9.44 |
| This compound 5 | 0.754 | 0.018 | 23.45 |
| This compound 10 | 0.611 | 0.025 | 37.97 |
| This compound 25 | 0.488 | 0.019 | 50.46 |
| This compound 50 | 0.315 | 0.022 | 68.02 |
| This compound 100 | 0.153 | 0.017 | 84.47 |
| Ascorbic Acid 10 | 0.125 | 0.011 | 87.31 |
Note: Data presented are for illustrative purposes only.
Visualizations
Caption: Workflow for determining antioxidant activity using the DPPH assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. marinebiology.pt [marinebiology.pt]
- 6. mdpi.com [mdpi.com]
- 7. abcam.cn [abcam.cn]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Anti-inflammatory Effects of (-)-Epiafzelechin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the anti-inflammatory properties of (-)-Epiafzelechin, a naturally occurring flavan-3-ol. The protocols detailed below are designed to be adaptable for screening and mechanistic studies in a drug discovery and development context.
Introduction
This compound is a bioactive flavonoid that has garnered interest for its potential health benefits, including its anti-inflammatory and antioxidant activities. Preliminary studies have indicated that its mechanisms of action may involve the inhibition of key inflammatory mediators and signaling pathways. These application notes outline a series of robust cell-based assays to quantify the anti-inflammatory efficacy of this compound and to elucidate its molecular targets. The assays described will focus on key inflammatory pathways, including the inhibition of pro-inflammatory cytokines, the modulation of cyclooxygenase (COX) enzymes, and the regulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Overview of Anti-inflammatory Mechanisms of Flavan-3-ols
Flavan-3-ols, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects through multiple mechanisms. A closely related compound, (+)-Afzelechin, has been shown to suppress inflammatory responses by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] Furthermore, these compounds can modulate key inflammatory signaling pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response.[1][2] The NF-κB pathway, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), leads to the transcription of numerous pro-inflammatory genes. Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial for the production of inflammatory mediators. It is hypothesized that this compound shares these mechanisms of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for the anti-inflammatory effects of this compound and the related compound (+)-Afzelechin. This data can be used as a benchmark for experimental design and for the interpretation of new results.
| Compound | Assay | Cell Line/System | Parameter | Value | Reference |
| This compound | Cyclooxygenase-1 (COX-1) Inhibition | Ovine COX-1 Enzyme | IC50 | 15 µM | [3] |
| (+)-Afzelechin | iNOS Protein Expression Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [4] |
| (+)-Afzelechin | COX-2 Protein Expression Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [4] |
| (+)-Afzelechin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [1] |
| (+)-Afzelechin | Prostaglandin E2 (PGE2) Production Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [1] |
| (+)-Afzelechin | NF-κB Luciferase Reporter Activity Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [4] |
| (+)-Afzelechin | STAT-1 Phosphorylation Inhibition | LPS-stimulated HUVECs | Dose-dependent | - | [4] |
Experimental Protocols
Prior to conducting any of the following assays, it is crucial to perform a cell viability assay to determine the non-toxic concentration range of this compound.
Cell Viability Assay
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages (or other suitable cell lines like THP-1 monocytes) in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select concentrations of this compound that show >90% cell viability for subsequent anti-inflammatory assays.
Visualization:
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in the cell viability protocol. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes and collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the concentrations of this compound to determine the dose-dependent inhibitory effect. Calculate the IC50 values if applicable.
Determination of Nitric Oxide (NO) Production
Protocol:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow the same procedure as for the pro-inflammatory cytokine measurement.
-
Griess Assay:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition by this compound.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for a specified time according to the kit's protocol.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using the method provided in the kit, which is often a colorimetric or fluorescent assay.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound and determine the IC50 values.
NF-κB Signaling Pathway Analysis
Protocol (Western Blot for p65 Nuclear Translocation):
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic protein fractions using a commercial extraction kit.
-
Western Blotting:
-
Determine protein concentrations using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker for loading controls.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in nuclear p65 and an increase in cytoplasmic p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.
Visualization:
MAPK Signaling Pathway Analysis
Protocol (Western Blot for Phosphorylated MAPKs):
-
Cell Treatment: Seed and treat RAW 264.7 cells as described for the NF-κB assay, but with a shorter LPS stimulation time (e.g., 15-30 minutes).
-
Whole-Cell Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
After detection, strip the membranes and re-probe with antibodies for the total forms of ERK, JNK, and p38 to serve as loading controls.[7]
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein. A decrease in this ratio in the presence of this compound would indicate inhibition of the MAPK pathway.
Visualization:
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory effects of this compound. By systematically assessing its impact on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These assays are fundamental for the pre-clinical characterization of this compound and can guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of (-)-Epiafzelechin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of the naturally occurring flavan-3-ol, (-)-Epiafzelechin, and its derivatives. This document includes detailed experimental protocols for its stereoselective synthesis, quantitative data, and visualizations of the synthetic pathway.
Introduction
This compound is a flavan-3-ol found in various plants and has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The stereoselective synthesis of this compound is crucial for the systematic investigation of its biological functions and for the development of novel therapeutic agents. The synthetic approach outlined herein focuses on a highly stereocontrolled route to afford the desired (2R, 3R) configuration of the target molecule.
Synthetic Strategy
The enantioselective synthesis of this compound is achieved through a three-step process commencing from a chalcone precursor. The key steps involve:
-
Synthesis of a 1,3-diarylpropene intermediate: This is achieved through the reduction of a protected chalcone derivative.
-
Sharpless Asymmetric Dihydroxylation: This crucial step introduces the desired stereochemistry at the C2 and C3 positions of the flavan-3-ol scaffold.
-
Acid-Catalyzed Intramolecular Cyclization: The final ring closure to form the heterocyclic core of this compound.
This strategy allows for the precise control of stereochemistry, leading to the enantiomerically pure final product.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using a high-resolution mass spectrometer (HRMS).
Step 1: Synthesis of (E)-1-(4-(benzyloxy)phenyl)-3-(2,4,6-tris(benzyloxy)phenyl)prop-2-en-1-one (Protected Chalcone)
This protocol is based on the general Claisen-Schmidt condensation for chalcone synthesis.
Procedure:
-
To a stirred solution of 2,4,6-tris(benzyloxy)acetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.2 eq) in ethanol at room temperature, add an aqueous solution of potassium hydroxide (50% w/v, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (1 M) to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure protected chalcone.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Protected Chalcone | 2,4,6-tris(benzyloxy)acetophenone, 4-(benzyloxy)benzaldehyde | KOH, HCl | Ethanol | 85-95 | General Protocol |
Step 2: Synthesis of (E)-1-(4-(benzyloxy)phenyl)-3-(2,4,6-tris(benzyloxy)phenyl)prop-1-ene (Protected 1,3-Diarylpropene)
Procedure:
-
To a solution of the protected chalcone (1.0 eq) in a mixture of dichloromethane and methanol (1:1) at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC. After completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting allylic alcohol is then subjected to deoxygenation. To a solution of the crude allylic alcohol in dichloromethane at 0 °C, add triethylsilane (2.0 eq) followed by trifluoroacetic acid (1.5 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the protected 1,3-diarylpropene.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Protected 1,3-Diarylpropene | Protected Chalcone | NaBH4, Triethylsilane, TFA | Dichloromethane, Methanol | 70-80 | General Protocol |
Step 3: Sharpless Asymmetric Dihydroxylation of the Protected 1,3-Diarylpropene
This protocol is adapted from the standard Sharpless asymmetric dihydroxylation procedure.[1][2][3]
Procedure:
-
In a round-bottom flask, prepare a mixture of t-butanol and water (1:1, v/v).
-
Add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (CH3SO2NH2) (1.0 eq) to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the protected 1,3-diarylpropene (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude diol by column chromatography (Hexane:Ethyl Acetate gradient).
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Protected Diol | Protected 1,3-Diarylpropene | AD-mix-β, CH3SO2NH2 | t-Butanol, Water | 80-90 | >95 | [1][2][3] |
Step 4: Acid-Catalyzed Cyclization to form Protected this compound
Procedure:
-
Dissolve the protected diol (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2) (0.2 eq), at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the protected this compound.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Protected this compound | Protected Diol | BF3·OEt2 | Dichloromethane | 75-85 | General Protocol |
Step 5: Deprotection to Yield this compound
Procedure:
-
Dissolve the protected this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| This compound | Protected this compound | Pd/C, H2 | Methanol | 90-98 | General Protocol |
Synthesis of this compound Derivatives
The synthesized this compound can be further modified to produce various derivatives, such as gallate esters, which have also shown significant biological activities.
Synthesis of this compound-3-O-gallate
Procedure:
-
To a solution of this compound (1.0 eq) and 3,4,5-tris(benzyloxy)benzoyl chloride (1.1 eq) in anhydrous pyridine at 0 °C, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected gallate ester.
-
The benzyl protecting groups are removed by catalytic hydrogenation as described in Step 5.
Visualizing the Synthetic Pathway
Caption: Synthetic scheme for this compound.
Signaling Pathways and Biological Applications
This compound and its derivatives have been reported to modulate various signaling pathways, contributing to their biological activities. For example, they have been shown to inhibit inflammatory pathways by down-regulating the expression of pro-inflammatory cytokines. Further research is ongoing to fully elucidate the mechanisms of action.
Caption: Putative anti-inflammatory mechanism.
Conclusion
The protocols detailed in these application notes provide a robust and stereoselective route for the synthesis of this compound and its derivatives. This will facilitate further investigation into their biological properties and potential as therapeutic agents. The provided quantitative data and visual workflows are intended to aid researchers in the successful implementation of these synthetic methods.
References
Application Notes: In Vitro COX-1 Inhibition Assay for (-)-Epiafzelechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the baseline production of prostaglandins, which are critical for various physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[1][2][3] However, its role in inflammation and pain pathways makes it a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The discovery of novel COX-1 inhibitors is an active area of research for developing new therapeutic agents.[4][6] (-)-Epiafzelechin, a flavan-3-ol found in plants such as Celastrus orbiculatus, has been identified as a dose-dependent inhibitor of COX-1 activity.[7][8]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the COX-1 inhibitory activity of this compound. This method is suitable for screening potential COX-1 inhibitors and determining their half-maximal inhibitory concentration (IC50) values.[9]
Principle of the Assay
The assay measures the peroxidase activity of COX-1.[1] In this reaction, COX-1 catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2).[2][5] A fluorometric probe is then used to detect the peroxidase activity of COX, which is proportional to the amount of PGG2 produced. In the presence of a COX-1 inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal. The extent of inhibition is quantified by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor.
Data Presentation: COX-1 Inhibition by this compound
The inhibitory potential of this compound against COX-1 is summarized in the table below. For comparison, the IC50 value of Indomethacin, a well-known NSAID, is also included.[7][8]
| Compound | Target | IC50 Value (µM) |
| This compound | COX-1 | 15[7] |
| Indomethacin (Positive Control) | COX-1 | ~5[8] |
Experimental Protocol: Fluorometric COX-1 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and established methodologies.[9][10]
Materials and Reagents
-
Ovine or Human Recombinant COX-1 Enzyme[11]
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[9]
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (Substrate)[12]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for arachidonic acid preparation[12]
-
This compound (Test Compound)
-
Indomethacin or SC-560 (Positive Control Inhibitor)[9]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well white opaque flat-bottom plates
-
Multi-well fluorescence plate reader (Excitation/Emission = 535/587 nm)
-
Multi-channel pipette
Reagent Preparation
-
COX Assay Buffer (1X): If supplied as a concentrate, dilute to 1X with ultrapure water.[11]
-
COX-1 Enzyme: Reconstitute the lyophilized enzyme with sterile ddH2O as per the supplier's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.
-
This compound and Controls: Prepare stock solutions of this compound and a positive control inhibitor (e.g., Indomethacin or SC-560) in DMSO. Further dilute to the desired test concentrations (e.g., 10X the final concentration) with COX Assay Buffer.
-
Arachidonic Acid Solution: Prepare the substrate solution immediately before use. For example, reconstitute arachidonic acid in ethanol, then dilute with NaOH or KOH and ultrapure water to the desired concentration.[12]
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, Heme, COX Cofactor, and the COX Probe. The volume should be sufficient for all wells to be tested.
Assay Procedure
-
Plate Setup:
-
Enzyme Control (100% Activity): Add 10 µl of DMSO or assay buffer (solvent control) to these wells.
-
Inhibitor Wells: Add 10 µl of diluted this compound or positive control inhibitor at various concentrations.[9]
-
Background Wells (No Enzyme): Add 10 µl of DMSO or assay buffer. These wells will be used to subtract background fluorescence.
-
-
Enzyme Addition: Add the reconstituted COX-1 enzyme solution to the "Enzyme Control" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction. It is recommended to use a multi-channel pipette for simultaneous addition.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C, with excitation at ~535 nm and emission at ~587 nm.
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the slope of the linear portion of the kinetic curve (change in relative fluorescence units over time, ΔRFU/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100[3]
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-1 activity, can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Signaling Pathway of COX-1 Inhibition
Caption: COX-1 converts arachidonic acid to prostanoids; this compound inhibits this process.
Experimental Workflow for COX-1 Inhibition Assay
Caption: Workflow for the in vitro fluorometric COX-1 inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: An Experimental Model for Studying Osteoblast Differentiation with (-)-Epiafzelechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epiafzelechin (EAF) is a flavan-3-ol, a class of polyphenolic compounds found in various plants, that has demonstrated potential in promoting bone health.[1][2] This document provides detailed application notes and protocols for an experimental model to study the effects of this compound on osteoblast differentiation. Osteoblasts are the cells responsible for new bone formation, and their differentiation is a critical process in maintaining skeletal integrity. Understanding how compounds like EAF influence this process is vital for the development of novel therapeutics for bone-related disorders such as osteoporosis.
The protocols outlined below utilize the murine pre-osteoblastic cell line MC3T3-E1, a well-established in vitro model for studying osteogenesis.[1] This model allows for the quantitative assessment of key markers of osteoblast differentiation, including cell proliferation, alkaline phosphatase (ALP) activity, collagen production, and matrix mineralization. Furthermore, potential signaling pathways that may be modulated by EAF, such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, are discussed, providing a framework for mechanistic studies.
Data Presentation: Effects of this compound on Osteoblast Function
The following tables summarize the dose-dependent effects of this compound on various parameters of osteoblast differentiation in MC3T3-E1 cells, based on published data.[1]
Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation
| Treatment | Concentration (M) | Relative Cell Proliferation Rate (%) (Mean ± SEM) |
| Vehicle (1% EtOH v/v) | - | 100 ± 2.5 |
| 17β-estradiol (E2) | 10⁻⁸ | 125 ± 3.1 |
| This compound | 10⁻¹⁰ | 131 ± 4.2 |
| This compound | 10⁻⁹ | 128 ± 3.8 |
| This compound | 10⁻⁸ | 124 ± 3.5 |
| This compound | 10⁻⁷ | 118 ± 2.9** |
| This compound | 10⁻⁶ | 110 ± 2.1 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle. Data is illustrative based on published findings.[1] |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment | Concentration (M) | Relative ALP Activity (%) (Mean ± SEM) |
| Vehicle (1% EtOH v/v) | - | 100 ± 5.1 |
| 17β-estradiol (E2) | 10⁻⁸ | 145 ± 7.2 |
| This compound | 10⁻¹⁰ | 138 ± 6.5 |
| This compound | 10⁻⁹ | 135 ± 6.1*** |
| This compound | 10⁻⁸ | 129 ± 5.8** |
| This compound | 10⁻⁷ | 122 ± 4.9 |
| This compound | 10⁻⁶ | 115 ± 3.7 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle. Data is illustrative based on published findings.[1] |
Table 3: Effect of this compound on Collagen Content
| Treatment | Concentration (M) | Relative Collagen Content (%) (Mean ± SEM) |
| Vehicle (1% EtOH v/v) | - | 100 ± 4.3 |
| 17β-estradiol (E2) | 10⁻⁸ | 135 ± 6.8 |
| This compound | 10⁻¹⁰ | 130 ± 5.9 |
| This compound | 10⁻⁹ | 127 ± 5.2 |
| This compound | 10⁻⁸ | 123 ± 4.7 |
| This compound | 10⁻⁷ | 118 ± 3.9 |
| This compound | 10⁻⁶ | 112 ± 3.1 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle. Data is illustrative based on published findings.[1] |
Table 4: Effect of this compound on Matrix Mineralization
| Treatment | Concentration (M) | Relative Mineralization (%) (Mean ± SEM) |
| Vehicle (1% EtOH v/v) | - | 100 ± 6.2 |
| 17β-estradiol (E2) | 10⁻⁸ | 155 ± 8.1 |
| This compound | 10⁻¹⁰ | 148 ± 7.5 |
| This compound | 10⁻⁹ | 142 ± 6.9*** |
| This compound | 10⁻⁸ | 136 ± 6.1 |
| This compound | 10⁻⁷ | 128 ± 5.3 |
| This compound | 10⁻⁶ | 120 ± 4.5 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle. Data is illustrative based on published findings.[1] |
Table 5: Effect of this compound on Osteogenic Gene Expression
| Gene | Treatment (Concentration) | Fold Change in mRNA Expression (vs. Vehicle) |
| Runx2 | This compound (10⁻¹⁰ M) | Significantly Increased |
| *Runt-related transcriptional factor 2 (Runx2) is a key transcription factor for osteoblast differentiation.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on osteoblast differentiation using the MC3T3-E1 cell line.
References
Application Note: Investigating the Anti-inflammatory Effects of (-)-Epiafzelechin using a Lipopolysaccharide (LPS)-Induced Inflammation Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to establish experimental models for screening anti-inflammatory compounds.[1][2][3] (-)-Epiafzelechin, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory activity.[4] This document provides detailed protocols for utilizing an in vitro LPS-induced inflammation model in RAW 264.7 murine macrophages to evaluate the efficacy and mechanism of action of this compound.
Principle of the Model The LPS-induced inflammation model relies on the activation of Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages.[1] This binding initiates a cascade of intracellular signaling events, primarily through the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] The activation of these pathways leads to the transcription and subsequent release of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The enzymes responsible for producing some of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are also upregulated.[8][9] By measuring the levels of these inflammatory markers, the anti-inflammatory potential of a test compound like this compound can be quantified.
Experimental Workflow & Protocols
The overall workflow for assessing the anti-inflammatory effects of this compound is depicted below. It involves cell culture, treatment with the compound and LPS, and subsequent analysis of various inflammatory endpoints.
Caption: Overall experimental workflow for studying this compound.
Cell Culture and Treatment Protocol
This protocol is foundational for all subsequent assays.
-
Cell Line: RAW 264.7 murine macrophages (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Seeding: Seed RAW 264.7 cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot) at a density that allows for approximately 80% confluency at the time of treatment.[10] For example, seed 1 x 10⁴ cells/well in a 96-well plate.[10] Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50 µM). Include a "vehicle control" group without the compound.
-
Incubate for 1 hour.[11]
-
Add LPS (e.g., 1 µg/mL) to all wells except the negative control group.[8]
-
Incubate for the desired period (e.g., 24 hours for NO/cytokine production, or shorter times for signaling pathway analysis).[2][8]
-
Cell Viability Assessment: MTT Assay Protocol
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan is proportional to the number of viable cells.[13]
-
Procedure:
-
Following the treatment period (as described in Protocol 1), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[11][14][15]
-
Incubate for 4 hours at 37°C in a CO2 incubator.[11][14][15]
-
Carefully remove the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Nitric Oxide (NO) Measurement: Griess Assay Protocol
This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[17]
-
Procedure:
-
After the 24-hour treatment period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[2][8]
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]
-
Incubate at room temperature for 10-15 minutes, protected from light.[2][8]
-
Measure the absorbance at 540 nm using a microplate reader.[8][18][19]
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[2][18]
-
Pro-inflammatory Cytokine Measurement: ELISA Protocol
This protocol quantifies the secretion of specific cytokines like TNF-α, IL-6, and IL-1β.
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the target cytokine.[20]
-
Procedure (General):
-
Collect cell culture supernatants after the 24-hour treatment period. Centrifuge to remove any cellular debris.[21]
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercial kits according to the manufacturer's instructions.[6][22]
-
Briefly, this involves adding standards and samples to antibody-pre-coated microplates, followed by incubation.[20]
-
After washing, a biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.[23]
-
A substrate solution is added to produce a colorimetric signal.[24]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[22]
-
Cytokine concentrations are determined by comparison to a standard curve.[24]
-
Protein Expression Analysis: Western Blot Protocol
Western blotting is used to determine the protein levels of iNOS, COX-2, and key components of the NF-κB and MAPK signaling pathways.
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS-PAGE sample buffer.[25][26]
-
Separate the proteins on an SDS-polyacrylamide gel.[25]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin) overnight at 4°C.[9][27]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.[6]
-
Mechanism of Action & Signaling Pathways
This compound and related flavanols exert their anti-inflammatory effects primarily by interfering with the NF-κB and MAPK signaling pathways, which are upstream regulators of iNOS, COX-2, and pro-inflammatory cytokine production.[5][6][7] LPS binding to TLR4 triggers a cascade that leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[6][8] Simultaneously, LPS activates the MAPK pathways (ERK, JNK, and p38), which also contribute to the inflammatory response.[7][8] this compound can inhibit the phosphorylation of key proteins in these pathways, thereby suppressing the inflammatory cascade.[7]
Caption: Inhibition of LPS-induced signaling by this compound.
Data Presentation
The following tables present example data demonstrating the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on Cell Viability and NO Production
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Nitrite (NO) Concentration (µM) |
| Control (Untreated) | - | 100 ± 4.5 | 1.2 ± 0.3 |
| LPS Only | - | 98 ± 5.1 | 25.8 ± 2.1 |
| LPS + this compound | 5 | 99 ± 4.8 | 20.5 ± 1.8 |
| LPS + this compound | 10 | 97 ± 5.3 | 15.1 ± 1.5 |
| LPS + this compound | 25 | 96 ± 4.9 | 8.7 ± 1.1 |
| LPS + this compound | 50 | 95 ± 5.5 | 4.3 ± 0.8 |
Data are represented as mean ± SD. LPS concentration is 1 µg/mL.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | 35 ± 8 | 15 ± 4 | 12 ± 3 |
| LPS Only | - | 2850 ± 210 | 1550 ± 130 | 450 ± 45 |
| LPS + this compound | 10 | 2100 ± 180 | 1100 ± 95 | 310 ± 30 |
| LPS + this compound | 25 | 1350 ± 115 | 680 ± 60 | 190 ± 22 |
| LPS + this compound | 50 | 650 ± 70 | 250 ± 30 | 85 ± 15 |
Data are represented as mean ± SD. Cytokine levels were measured in the supernatant after 24h treatment.
Table 3: Effect of this compound on Protein Expression (Relative Densitometry)
| Treatment Group | Concentration (µM) | iNOS Expression (Relative to LPS) | COX-2 Expression (Relative to LPS) | p-p65/p65 Ratio (Relative to LPS) |
| Control (Untreated) | - | 0.05 | 0.08 | 0.10 |
| LPS Only | - | 1.00 | 1.00 | 1.00 |
| LPS + this compound | 10 | 0.78 | 0.81 | 0.75 |
| LPS + this compound | 25 | 0.45 | 0.49 | 0.41 |
| LPS + this compound | 50 | 0.18 | 0.22 | 0.15 |
Data are normalized to the LPS-only group. Protein expression was analyzed after 24h (for iNOS/COX-2) or 30 min (for p-p65) of LPS stimulation.
References
- 1. LPS-induced renal inflammation is prevented by (−)‐epicatechin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Nori Porcine 3-Plex ELISA Kit-IL1b/IL6/TNFa [genorise.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of (-)-Epiafzelechin from Tea Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of (-)-Epiafzelechin from tea leaves (Camellia sinensis). This compound is a flavan-3-ol, a type of flavonoid, that has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] This document outlines the necessary procedures for obtaining this compound for research and development purposes.
Introduction to this compound
This compound is a catechin derivative found in various plants, including tea (Camellia sinensis).[4][5] Like other catechins, it is recognized for its potent antioxidant activity.[2] Research suggests potential anti-inflammatory effects as well, making it a compound of interest for investigating treatments for a variety of conditions.[1][3] The successful extraction and purification of this compound are crucial first steps for in-depth biological and pharmacological studies.
Quantitative Data on Catechin Content in Tea
The concentration of this compound and other catechins can vary significantly depending on the tea variety, growing conditions, and processing methods.[6][7] Green tea is generally considered a rich source of catechins.[8] The following tables summarize the content of major catechins found in different types of Camellia sinensis to provide a comparative reference.
Table 1: Catechin Content in Different Tea Varieties (mg/g of dry leaf)
| Catechin | Green Tea | Black Tea | Oolong Tea |
| (-)-Epigallocatechin gallate (EGCG) | 70 - 155 | 15 - 40 | 20 - 55 |
| (-)-Epigallocatechin (EGC) | 20 - 60 | 5 - 15 | 10 - 25 |
| (-)-Epicatechin gallate (ECG) | 10 - 35 | 5 - 20 | 8 - 20 |
| (-)-Epicatechin (EC) | 5 - 20 | 2 - 8 | 4 - 12 |
| (+)-Catechin (C) | 1 - 8 | 1 - 5 | 1 - 6 |
| This compound | Present, but concentration varies and is often lower than major catechins. | Present, but concentration varies. | Present, but concentration varies. |
Note: The values presented are approximate ranges compiled from various studies and can differ based on the specific cultivar and analytical methodology. Data for this compound is less commonly reported than for other major catechins.[7][8]
Experimental Workflow for Extraction and Purification
The overall process for isolating this compound from tea leaves involves a multi-step approach beginning with extraction, followed by purification to remove unwanted compounds, and finally, analysis to confirm purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H14O5 | CID 443639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical characterization and pharmacognostic evaluation of purified catechins in green tea (Camellia sinensis) cultivars of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of catechin compounds from different teas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of (-)-Epiafzelechin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (-)-Epiafzelechin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a flavan-3-ol, a type of flavonoid with potent antioxidant and anti-inflammatory properties.[1] Like many polyphenolic compounds, it has low aqueous solubility, which can lead to precipitation in cell culture media. This precipitation results in an unknown and lower-than-intended concentration of the compound in solution, leading to inaccurate and unreliable experimental outcomes. The precipitate itself could also have unintended effects on the cells.
Q2: What is the estimated aqueous solubility of this compound?
The estimated aqueous solubility of this compound is approximately 8200 mg/L at 25°C.[2] However, this is an estimate, and the actual solubility in specific experimental conditions, such as in complex cell culture media, may vary.
Q3: What is the recommended starting approach to dissolve this compound for cell-based assays?
The most common initial method is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
The final concentration of DMSO in cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[3] Some robust cell lines may tolerate up to 1-2%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.[4][5][6]
Q5: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution is a common issue. Please refer to the Troubleshooting Guide section for a systematic approach to resolving this problem.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your in vitro experiments.
Step 1: Initial Assessment
-
Visual Inspection: Carefully observe the medium after adding the compound. Look for any cloudiness, crystals, or visible precipitate.
-
Vehicle Control: Prepare a control sample of the cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used for your compound. This will help you determine if the precipitate is your compound or a component of the medium.
-
Time-Dependent Precipitation: Observe the solution over the time course of your experiment, as some compounds may precipitate slowly as they reach their thermodynamic solubility limit.
Step 2: Optimization of the Dosing Solution
If precipitation is observed, consider the following strategies:
-
Lower the Final Concentration: The simplest solution is often to test a lower final concentration of this compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), ensure it is sufficient to maintain solubility.[3]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid and uniform dispersion.
Step 3: Alternative Solubilization Strategies
If optimizing the dosing solution is not sufficient, consider these alternative approaches:
-
pH Adjustment: The solubility of flavonoids is often pH-dependent. Since this compound has phenolic hydroxyl groups, its solubility may increase at a slightly basic pH. However, be cautious as significant changes in media pH can affect cell health. It is recommended to use a buffered medium (e.g., with HEPES) to maintain a stable pH.
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be tested.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[7][8][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Quantitative Data Summary
Table 1: Solubility of this compound and a Related Flavonoid in Common Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Water (estimated) | ~8200 mg/L | [2] |
| (-)-Epicatechin | DMSO | ~12.5 mg/mL | [10][11] |
| (-)-Epicatechin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [10][11] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration | Notes | Reference |
| Most Cell Lines | ≤ 0.5% | Generally considered safe with minimal cytotoxicity. | [3] |
| Some Robust Cell Lines | 1-2% | Cell line-specific tolerance should be verified. | [4][5] |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO toxicity. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[1]
-
Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
This protocol helps determine the kinetic solubility of this compound in your specific cell culture medium.
-
Prepare a Serial Dilution of the Compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Prepare the Assay Plate: In a separate clear-bottom 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Add the Compound Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours or 24 hours).
-
Assess Precipitation: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, measure the absorbance or light scattering at a wavelength of 600-700 nm using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance/scattering is considered the kinetic solubility under these conditions.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Trituration: In a mortar, add the cyclodextrin (e.g., HP-β-CD) and a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Kneading: Add the this compound powder to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Sieve the dried complex to obtain a uniform powder.
-
Solubility Testing: Test the aqueous solubility of the resulting complex compared to the uncomplexed compound.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of COX-2 inhibition by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound, 24808-04-6 [thegoodscentscompany.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Thermal Degradation of (-)-Epiafzelechin
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal stability of (-)-Epiafzelechin. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound is a flavan-3-ol, a type of flavonoid commonly found in various plants, including tea (Camellia sinensis)[1]. It is structurally similar to (-)-epicatechin and is investigated for its potential anti-inflammatory, antioxidant, and bone-protective effects[2][3]. Thermal processing is often employed in the extraction, formulation, and sterilization of natural products. However, flavan-3-ols are known to be susceptible to heat-induced degradation, which can lead to a loss of biological activity and the formation of undesired byproducts. Understanding the thermal stability of this compound is therefore critical for preserving its therapeutic potential during manufacturing and processing.
Q2: What are the primary degradation pathways for this compound under thermal stress?
A2: While specific studies on this compound are limited, its degradation pathways are expected to be analogous to those of the closely related and well-studied compound, (-)-epicatechin. The primary heat-induced chemical changes include:
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Epimerization: Conversion of this compound to its diastereomer, (+)-afzelechin, particularly at the C2 position. This reaction is often accelerated at higher temperatures[4][5].
-
Oxidation: The B-ring of the flavan-3-ol structure is susceptible to oxidation, which can be enhanced by heat, oxygen, and alkaline pH[5][6]. This can lead to the formation of quinones and other oxidized species.
-
Dimerization and Polymerization: Reactive intermediates formed during oxidation can react with other flavan-3-ol molecules to form dimers and larger polymers[5][6].
-
Ring Fission: At higher temperatures, the heterocyclic C-ring can undergo fission, leading to the formation of smaller phenolic compounds.
Q3: What factors can influence the rate of thermal degradation of this compound?
A3: Several factors can significantly impact the stability of this compound during thermal processing:
-
Temperature: Higher temperatures generally accelerate the rates of all degradation reactions, leading to shorter half-lives[4][5].
-
pH: The stability of flavan-3-ols is pH-dependent. Degradation is often faster under neutral to alkaline conditions compared to acidic conditions.
-
Presence of Oxygen: Oxygen is a key participant in oxidative degradation pathways. Processing under an inert atmosphere (e.g., nitrogen or argon) can help mitigate oxidative degradation.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions.
-
Matrix Effects: The food or formulation matrix can influence stability. For instance, interactions with proteins may offer some protection against thermal degradation[7][8]. Conversely, the presence of certain sugars, like sucrose, can accelerate epimerization and degradation[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound during heating. | - Temperature is too high.- pH of the solution is neutral or alkaline.- Presence of oxygen. | - Reduce the processing temperature and/or time.- Adjust the pH to a mildly acidic range (e.g., pH 4-6).- Degas the solvent and perform the experiment under an inert atmosphere (e.g., nitrogen). |
| Appearance of a new peak with the same mass-to-charge ratio (m/z) as this compound in LC-MS analysis. | - Epimerization to (+)-afzelechin. | - Confirm the identity of the new peak using an authentic standard of (+)-afzelechin if available.- Employ a chiral chromatography method to separate the epimers.- Optimize chromatographic conditions (e.g., gradient, column chemistry) to achieve baseline separation. |
| Formation of multiple unknown degradation products. | - Complex degradation pathways are occurring (oxidation, polymerization, ring fission). | - Utilize UPLC-MS/MS or high-resolution mass spectrometry (HRMS) to identify the molecular formulas and fragmentation patterns of the degradation products.- Compare fragmentation patterns with known degradation products of similar flavan-3-ols like (-)-epicatechin.- Consider performing forced degradation studies under controlled conditions (acidic, basic, oxidative) to systematically identify degradation products. |
| Inconsistent results between experimental replicates. | - Poor control of experimental parameters (temperature, pH, atmosphere).- Instability of the compound in the analytical solvent. | - Ensure precise control of temperature using a calibrated heating block or water bath.- Use buffered solutions to maintain a constant pH.- Prepare samples for analysis immediately after the heating experiment or store them at low temperatures (e.g., -20°C or -80°C) in the dark. |
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound in an Aqueous Solution (pH 7)
| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| 80 | 0.011 | 63.0 |
| 100 | 0.046 | 15.1 |
| 120 | 0.185 | 3.7 |
Note: This data is illustrative and based on the behavior of structurally similar flavan-3-ols. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics of this compound
Objective: To determine the rate constant and half-life of this compound at a specific temperature.
Materials:
-
This compound standard
-
Buffered solution (e.g., phosphate buffer, pH 7.0)
-
Heating block or water bath
-
HPLC or UPLC system with a C18 column and UV or MS detector
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Aliquots of the stock solution are placed in sealed vials and incubated at the desired temperature (e.g., 80°C, 100°C, 120°C).
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove a vial from the heat and immediately quench the reaction by placing it in an ice bath.
-
Analyze the concentration of the remaining this compound in each sample by a validated UPLC-MS/MS method (as described below).
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The negative of the slope of the resulting linear plot will be the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and identify its major thermal degradation products. This method is adapted from a published method for the pharmacokinetic study of this compound[2][3].
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes is typically effective. An example gradient is 5% to 70% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 25-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative or positive mode. Negative mode is often used for phenolic compounds.
-
Multiple Reaction Monitoring (MRM):
-
For quantification of this compound, monitor the transition of the precursor ion (e.g., m/z 273.1 for [M-H]⁻) to a characteristic product ion.
-
For identification of degradation products, perform a full scan to identify the m/z of potential products (e.g., epimers, dimers, oxidation products). Then, perform product ion scans on these precursor ions to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Proposed degradation pathways of this compound under thermal processing.
References
- 1. This compound | C15H14O5 | CID 443639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-MS/MS bioanalytical method for the pharmacokinetic study of this compound, a flavan-3-ol with osteoprotective activity, in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal degradation of green tea flavan-3-ols and formation of hetero- and homocatechin dimers in model dairy beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing oxidation of (-)-Epiafzelechin during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of (-)-Epiafzelechin during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a flavan-3-ol, a type of flavonoid commonly found in various plants.[1][2] Like other flavonoids, it is a potent antioxidant with potential health benefits, including anti-inflammatory and bone-protective effects.[1] Oxidation of this compound leads to the degradation of the molecule, which can result in a loss of its biological activity and the formation of unknown derivatives.[3][4] This is a critical concern for researchers aiming to study its therapeutic properties and for professionals developing it into a pharmaceutical product.
Q2: What are the main factors that cause the oxidation of this compound?
A2: The primary factors that contribute to the oxidation of flavonoids like this compound are:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.[5]
-
High pH (Alkaline Conditions): Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[6][7][8]
-
Elevated Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions like epimerization.[5][9][10][11]
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze oxidation reactions.
-
Enzymatic Activity: Oxidative enzymes present in the plant material, such as polyphenol oxidases, can cause rapid degradation upon cell lysis during extraction.[12]
Q3: What are the general strategies to prevent oxidation during extraction?
A3: To minimize oxidation during the extraction of this compound, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or sulfites to the extraction solvent can help protect the target compound.[9]
-
Low Temperature Extraction: Performing the extraction at lower temperatures can slow down the rate of oxidation.[9]
-
Control of pH: Maintaining a slightly acidic pH (around 4-6) of the extraction solvent can improve stability.[8][13]
-
Use of Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Rapid Processing: Minimizing the time between sample preparation (grinding) and extraction can reduce exposure to air and enzymatic degradation.[14]
-
Choice of Solvents: Using deoxygenated solvents and appropriate solvent systems (e.g., ethanol-water mixtures) can enhance extraction efficiency while minimizing degradation.[15]
Q4: How can I prevent oxidation during the storage of this compound extracts or purified compounds?
A4: For long-term stability, the following storage conditions are recommended:
-
Low Temperature: Store samples at low temperatures, such as -20°C or -80°C.[16]
-
Inert Atmosphere: Store under an inert gas (nitrogen or argon) to prevent exposure to oxygen.
-
Protection from Light: Use amber vials or store in the dark to prevent light-induced degradation.[17]
-
Lyophilization: Freeze-drying the purified compound or extract to a powder form can significantly improve stability by removing water, which can participate in degradation reactions.
-
Acidic Conditions: If storing in solution, use a slightly acidic buffer (pH 4-6).[8]
Troubleshooting Guides
Issue 1: Low yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Oxidation during extraction | Add an antioxidant like ascorbic acid (0.1-1% w/v) to the extraction solvent. Work quickly and keep the sample cool during processing.[9] |
| Inappropriate solvent | Use a polar solvent mixture, such as 70-80% ethanol in water, which is effective for extracting catechins.[15] For higher purity, ethyl acetate can be used for liquid-liquid extraction.[1] |
| High extraction temperature | Optimize the extraction temperature. While higher temperatures can increase extraction efficiency, they also accelerate degradation. For techniques like Microwave-Assisted Extraction (MAE), optimal temperatures may be higher but for shorter durations.[9][18] For conventional extraction, consider lower temperatures (e.g., 40-60°C). |
| Incorrect pH | Adjust the pH of the extraction solvent to be slightly acidic (pH 4-6) to improve stability.[8][13] |
| Enzymatic degradation | Blanch the plant material briefly before extraction to inactivate oxidative enzymes, or use methods that rapidly inactivate enzymes like microwave treatment.[12] |
Issue 2: Browning or color change of the extract or purified sample.
| Possible Cause | Troubleshooting Step |
| Oxidation | This is a classic sign of polyphenol oxidation.[19] Review your extraction and storage protocols to ensure minimal exposure to oxygen, light, and high temperatures. Store under an inert atmosphere. |
| High pH | Alkaline conditions can cause rapid browning. Ensure all solutions are buffered to a slightly acidic pH.[6][7] |
| Contamination with metal ions | Use high-purity solvents and deionized water. Avoid contact with metal surfaces that can leach ions. Consider adding a chelating agent like EDTA to the extraction buffer. |
Issue 3: Degradation of this compound during storage.
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | Store at -20°C or preferably -80°C for long-term storage.[16] For short-term storage, 4°C in the dark may be acceptable.[20] |
| Exposure to oxygen | For solutions, flush the headspace of the vial with nitrogen or argon before sealing. For solid samples, store in a desiccator under vacuum or filled with inert gas. |
| Exposure to light | Always store in amber-colored vials or wrap vials in aluminum foil and keep them in a dark place.[17] |
| Residual solvent/moisture | For solid samples, ensure they are completely dry. Lyophilization is the preferred method for removing water. |
Data Presentation
Table 1: Effect of pH on the Stability of Catechins (as a proxy for this compound)
| pH | Stability | Observations | Reference |
| 1.5 - 4.0 | High | Catechins are generally most stable in acidic conditions. | [8] |
| 5.0 - 6.0 | Moderate | Stability starts to decrease as the pH approaches neutral. | [21] |
| 7.0 | Low | Significant degradation observed at neutral pH. | [7] |
| > 8.0 | Very Low | Rapid degradation and oxidation occur in alkaline conditions. | [6] |
Table 2: Effect of Temperature on the Degradation of Epicatechin (as a proxy for this compound)
| Temperature (°C) | Condition | Degradation Rate | Half-life | Reference |
| 25 | Aqueous Solution | Low | Long | [5] |
| 50 | Aqueous Solution | Moderate | - | [5] |
| 80 | Aqueous Solution | High | Shorter | [5] |
| 100 | Aqueous Solution | Very High (99.5% loss in 30 min) | Very Short | [11] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is based on general methods for catechin extraction.[15]
-
Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of 70% ethanol in deionized water. Deoxygenate the solvent by bubbling with nitrogen gas for 15-20 minutes. Add 0.5% (w/v) ascorbic acid to the solvent. Adjust the pH to 4.0.
-
Extraction:
-
Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:30 (g/mL).
-
Extract using an ultrasonic bath at 40°C for 30 minutes. Maintain an inert atmosphere by flushing the extraction vessel with nitrogen.
-
-
Filtration and Concentration:
-
Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage of Crude Extract: Lyophilize the concentrated extract to obtain a dry powder. Store the powder at -20°C or below in an amber vial under a nitrogen atmosphere.
Protocol 2: Purification of this compound using Macroporous Resin
This protocol is adapted from general flavonoid purification methods.[13][22]
-
Sample Loading: Dissolve the crude extract in deionized water (pH adjusted to ~3.0) to a concentration of approximately 1-2 mg/mL.
-
Resin Preparation: Pre-treat D101 macroporous resin by washing sequentially with ethanol and then deionized water until the eluent is neutral. Pack the resin into a chromatography column.
-
Adsorption: Load the dissolved extract onto the column at a slow flow rate.
-
Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the flavonoids from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by TLC or HPLC to identify fractions containing this compound.
-
Final Purification: Pool the fractions rich in this compound and concentrate under reduced pressure. Further purification can be achieved using preparative HPLC if necessary.
-
Storage: Lyophilize the purified compound and store under the conditions described in the storage FAQs.
Protocol 3: UPLC-MS/MS Analysis for this compound Quantification
This protocol is based on a published method for this compound analysis.[1]
-
Sample Preparation: Dissolve the extract or purified compound in a suitable solvent (e.g., methanol or the initial mobile phase). Perform a liquid-liquid extraction with ethyl acetate if the sample is in a complex matrix like plasma.[1] Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusion of a standard.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H14O5 | CID 443639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 12. publicatio.uni-sopron.hu [publicatio.uni-sopron.hu]
- 13. Optimal extraction, purification and antioxidant activity of total flavonoids from endophytic fungi of Conyza blinii H. Lév - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation during Fresh Plant Processing: A Race against Time [mdpi.com]
- 15. Optimization of Green Processes for Catechin Extraction and Evaluation of the Antioxidant Activity of Extracts from Shan Tuyet Tea Leaves in Vietnam [mdpi.com]
- 16. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates [mdpi.com]
- 18. Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Determination of Novel Oxidation Products from Epicatechin: Thearubigin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of (-)-Epiafzelechin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with (-)-Epiafzelechin, a flavonoid with promising therapeutic potential but limited oral bioavailability. Due to a lack of direct studies on enhancing the bioavailability of this compound, this guide draws upon established methodologies successfully applied to structurally similar flavonoids, such as (-)-Epicatechin and (-)-Epigallocatechin-3-gallate (EGCG).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many flavonoids, this compound's low oral bioavailability is likely due to several factors:
-
Low Aqueous Solubility: Poor solubility in gastrointestinal fluids limits its dissolution, a prerequisite for absorption.
-
Limited Membrane Permeability: Its chemical structure may hinder passive diffusion across the intestinal epithelium.
-
Extensive First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver. This involves Phase II conjugation reactions, such as glucuronidation and sulfation, which facilitate rapid excretion. Studies on the related compound (-)-Epicatechin in rats show that it is extensively metabolized into glucuronide and sulfate conjugates, a fate likely shared by this compound.[1][2]
-
Efflux Transporter Activity: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.
Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?
A2: Based on successful studies with similar flavonoids, the most promising strategies include:
-
Co-administration with Bioenhancers: Using compounds like piperine to inhibit metabolic enzymes and slow gastrointestinal transit.
-
Advanced Formulation Technologies: Developing nanoformulations or amorphous solid dispersions to improve solubility and dissolution rates.
-
Chemical Modification (Prodrugs): Synthesizing a more lipophilic and stable prodrug that converts to the active this compound in vivo.
Q3: Are there any baseline pharmacokinetic data for this compound in animal models?
A3: Yes, one study has reported the pharmacokinetics of this compound in C57BL/6J mice following intravenous (i.v.) and intraperitoneal (i.p.) administration of a 10 mg/kg dose. These data are crucial for calculating absolute oral bioavailability in future studies.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Non-Oral Administration
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 10.6 | 6.0 |
| Tmax (min) | N/A | 15 |
| Distribution Half-life (min) | 7.0 | 12.6 |
Data sourced from a study on C57BL/6J mice.
Table 2: Hypothetical Comparison of Oral this compound Bioavailability Enhancement Strategies
This table is illustrative and provides hypothetical target outcomes for researchers developing novel formulations.
| Formulation Strategy | Expected Cmax Increase (fold) | Expected AUC Increase (fold) | Primary Mechanism of Enhancement |
| Co-administration with Piperine | 1.5 - 2.5 | 2.0 - 3.0 | Inhibition of glucuronidation, slowed GI transit |
| Nanoformulation (e.g., Liposomes) | 2.0 - 5.0 | 3.0 - 7.0 | Increased surface area, enhanced permeability, lymphatic uptake |
| Amorphous Solid Dispersion | 1.5 - 3.0 | 2.0 - 4.0 | Increased solubility and dissolution rate |
| Prodrug Approach | 3.0 - 10.0 | 5.0 - 15.0 | Enhanced lipophilicity and membrane permeability |
Troubleshooting Guides & Experimental Protocols
Strategy 1: Co-administration with Piperine
Issue: Low plasma concentrations of this compound after oral administration.
Proposed Solution: Co-administer this compound with piperine, a known bioenhancer that inhibits Phase II metabolizing enzymes.[3][4][5][6][7]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups (n=6 per group):
-
Group A (Control): this compound (e.g., 50 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group B (Test): this compound (50 mg/kg) and Piperine (e.g., 10 mg/kg) in the same vehicle.
-
-
Administration: Administer the formulations via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate Cmax, Tmax, and Area Under the Curve (AUC) for both groups and determine the fold-increase in bioavailability.
Troubleshooting:
-
No significant increase in bioavailability:
-
Possible Cause: The dose of piperine may be insufficient.
-
Solution: Conduct a dose-ranging study for piperine (e.g., 5, 10, 20 mg/kg) to find the optimal concentration.
-
Possible Cause: this compound may be metabolized by enzymes not inhibited by piperine.
-
Solution: Investigate other bioenhancers or combine piperine with another strategy.
-
Visualization of Proposed Mechanism:
References
- 1. Accumulation of (-)-epicatechin metabolites in rat plasma after oral administration and distribution of conjugation enzymes in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. *Polymers in Medicine [polimery.umw.edu.pl]
- 7. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Technical Support Center: Investigating the Potential for (-)-Epiafzelechin to Interfere with Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for the natural compound (-)-Epiafzelechin to interfere with common biological assays. Understanding these potential artifacts is crucial for accurate data interpretation and to avoid costly and time-consuming pursuit of false-positive results. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about assay interference?
A1: this compound is a flavan-3-ol, a type of flavonoid commonly found in various plants, including tea (Camellia sinensis).[1][2] Flavonoids as a class are recognized as Pan-Assay Interference Compounds (PAINS), which are molecules known to frequently cause false-positive results in high-throughput screening assays.[3][4][5][6] Therefore, when working with this compound, it is essential to be aware of its potential to interfere with your experiments through various mechanisms unrelated to specific target binding.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
A2: Based on its chemical structure as a flavonoid, this compound may interfere with biological assays through several key mechanisms:
-
Aggregation: Like many flavonoids, this compound may form aggregates in solution, especially at higher concentrations used in screening assays. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive "hits".[7][8]
-
Redox Cycling: The phenolic hydroxyl groups on the flavonoid scaffold can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can damage proteins and interfere with assay components, leading to misleading results.[9][10][11]
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or the ability to quench the fluorescence of reporter molecules used in many assays. This can lead to either false-positive or false-negative results in fluorescence-based assays (e.g., fluorescence polarization, FRET).[12][13][14][15]
-
Covalent Modification: The catechol-like B-ring of some flavonoids can be oxidized to form reactive quinones. These quinones can then covalently modify nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition that is not due to specific, high-affinity binding.[16]
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition due to Aggregation
Symptoms:
-
Steep dose-response curve.
-
Inhibition is sensitive to the presence of non-ionic detergents.
-
Inconsistent results between experimental replicates.
-
Visible precipitation or turbidity in the assay well at high compound concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation issues.
Experimental Protocol: Detergent Counter-Screen
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform the assay with this compound in both buffer conditions.
-
Compare the dose-response curves. A significant rightward shift or complete loss of inhibition in the presence of the detergent strongly suggests that the initial activity was due to aggregation.[7][8]
Issue 2: Suspected Interference from Redox Cycling
Symptoms:
-
Time-dependent inhibition that increases with pre-incubation.
-
Inhibition is dependent on the presence of reducing agents like DTT or TCEP in the assay buffer.
-
Activity is diminished in the presence of catalase.
Troubleshooting Workflow:
References
- 1. This compound | C15H14O5 | CID 443639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB002778) - FooDB [foodb.ca]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 12. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-Epiafzelechin Peak Tailing in Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reverse-phase HPLC analysis of (-)-Epiafzelechin and other flavonoids.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions regarding peak tailing of this compound.
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for polar, phenolic compounds like this compound in reverse-phase HPLC is often a multifactorial issue. The primary causes include:
-
Secondary Interactions with Residual Silanols: The most frequent cause is the interaction of the phenolic hydroxyl groups of this compound with residual, unreacted silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to a secondary retention mechanism that results in peak tailing.[1][5]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[6][7][8][9] If the pH is not optimal, it can lead to the ionization of both the analyte and the residual silanol groups, increasing the likelihood of secondary interactions.[10] For acidic compounds like flavonoids, a low pH is generally preferred.[11][12]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.[2][3]
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and lead to peak tailing.[4][11] This is particularly noticeable for early eluting peaks.[12][13]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[2][14]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[2][10]
Q2: How can I troubleshoot and resolve peak tailing for my this compound analysis?
Here is a systematic approach to troubleshooting peak tailing:
-
Optimize Mobile Phase pH: This is often the most effective first step.
-
Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like formic acid, acetic acid, or trifluoroacetic acid (TFA).[5][11][12] This will suppress the ionization of the silanol groups on the stationary phase, minimizing secondary interactions.[1][3][5]
-
-
Select an Appropriate Column:
-
Action: Utilize a modern, high-purity silica column (Type B) with low residual silanol activity.[1] Consider using a column with end-capping, where the residual silanols are chemically deactivated.[3][5][15] For polar compounds, a polar-embedded or polar-endcapped phase might also provide better peak shape.[16]
-
-
Check for Column Contamination and Degradation:
-
Minimize Extra-Column Volume:
-
Optimize Sample Conditions:
-
Consider Mobile Phase Additives:
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
Quantitative Data Summary
The following table summarizes key HPLC parameters and their impact on the peak asymmetry of flavonoid compounds.
| Parameter | Condition 1 | Tailing Factor (As) 1 | Condition 2 | Tailing Factor (As) 2 | Reference |
| Mobile Phase pH | pH 7.0 | 2.35 (for methamphetamine) | pH 3.0 | 1.33 (for methamphetamine) | [5] |
| Column Type | Standard Silica | Significant Tailing | End-capped Silica | Reduced Tailing | [3][5] |
| Buffer Concentration | 10 mM Phosphate | Moderate Tailing | 25 mM Phosphate | Improved Symmetry | [12] |
| Sample Load | High Concentration | > 1.5 | Low Concentration | ~ 1.0 - 1.2 | [14] |
Experimental Protocol: Analysis of this compound
This section provides a detailed starting methodology for the reverse-phase HPLC analysis of this compound, designed to minimize peak tailing.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Formic acid (or other suitable acid for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B).
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. System Suitability
Before running samples, perform a system suitability test to ensure the system is performing correctly. Key parameters to monitor include:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 1.5
-
Theoretical Plates (N): Should be > 2000
-
Relative Standard Deviation (RSD) of peak area and retention time for replicate injections: Should be < 2%
This protocol provides a robust starting point for the analysis of this compound. Further optimization of the gradient, flow rate, and other parameters may be necessary depending on the specific sample matrix and desired resolution.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. chromtech.com [chromtech.com]
- 16. uhplcs.com [uhplcs.com]
Minimizing epimerization of (-)-Epiafzelechin during chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the chemical synthesis of (-)-Epiafzelechin.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is an undesired side reaction that alters the stereochemistry at a specific chiral center of the this compound molecule. Specifically, it refers to the inversion of the stereochemistry at the C2 position of the heterocyclic C-ring, converting the desired (2R,3R)-configured this compound into its (2S,3R)-diastereomer, (+)-afzelechin. This process can significantly reduce the yield and purity of the target compound.
Q2: What are the primary causes of epimerization during the synthesis of this compound?
A2: The primary drivers of epimerization in flavan-3-ol synthesis, including that of this compound, are non-neutral pH conditions and elevated temperatures. Both acidic and basic environments can catalyze the reversible opening and closing of the heterocyclic C-ring, which can lead to inversion at the C2 position. High temperatures provide the necessary activation energy for this process to occur more readily.
Q3: How can I minimize epimerization during my synthetic route?
A3: Minimizing epimerization requires careful control of reaction conditions. Key strategies include:
-
Use of Protective Groups: Protecting the reactive phenolic hydroxyl groups with suitable protecting groups, such as benzyl ethers, can prevent their participation in side reactions that may promote epimerization.
-
pH Control: Maintaining a neutral or near-neutral pH throughout the synthesis and work-up is crucial. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: Whenever possible, conduct reactions at low temperatures to reduce the rate of epimerization.
-
Careful Deprotection: Choose deprotection methods that are mild and proceed under neutral conditions, such as catalytic hydrogenolysis for benzyl ethers.
-
Optimized Purification: Employ purification techniques that avoid harsh conditions. For instance, using deactivated silica gel for chromatography can prevent on-column epimerization.
Q4: What are the recommended protective groups for the hydroxyl functions of this compound?
A4: Benzyl ethers are a commonly employed and effective choice for protecting the phenolic hydroxyl groups of this compound precursors. They are stable to a wide range of reaction conditions and can be selectively removed under mild, neutral conditions using catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This method avoids the harsh acidic or basic conditions that can cause epimerization.[1][2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of the (+)-afzelechin epimer detected by chiral HPLC. | Acidic or basic reaction or work-up conditions. | Buffer reactions to maintain a neutral pH. Use mild acids or bases only when necessary and for short durations. During work-up, use washes with saturated sodium bicarbonate or dilute ammonium chloride to neutralize any residual acid or base. |
| High reaction temperatures. | Conduct temperature-sensitive steps at the lowest effective temperature. Consider extending reaction times at lower temperatures instead of increasing the temperature to accelerate the reaction. For example, some reactions can be run at 0°C or even -78°C.[6] | |
| Harsh deprotection conditions. | If using acid-labile protecting groups, consider switching to a protecting group that can be removed under neutral conditions, such as benzyl ethers via hydrogenolysis.[1][2][3][4][5] | |
| Epimerization observed after column chromatography. | Acidic silica gel. | Use deactivated silica gel (e.g., by treating with a triethylamine solution) or an alternative stationary phase like alumina for purification. Minimize the time the compound spends on the column. |
| Low diastereoselectivity in the final cyclization step. | Suboptimal reaction conditions for cyclization. | Screen different solvents and temperatures for the cyclization step. In some cases, the choice of a specific acid or Lewis acid catalyst and its stoichiometry can significantly influence the stereochemical outcome. |
Quantitative Data on Factors Influencing Epimerization
| Compound | Condition | Parameter | Value | Observation |
| (+)-Catechin | pH 7.4, 37°C | Half-life (t₁/₂) | ~ 24 hours | Significant degradation and epimerization can occur under physiological conditions. |
| (+)-Catechin | pH 9.0, 37°C | Half-life (t₁/₂) | ~ 4 hours | A dramatic increase in the rate of degradation and epimerization is observed under mildly alkaline conditions.[7] |
| Cocoa Flavanols | Roasting at 150°C | Flavanol Content | ~50% reduction | High temperatures significantly promote degradation and epimerization of flavan-3-ols.[6] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure based on established stereoselective methods for synthesizing flavan-3-ols.
Step 1: Protection of Phenolic Hydroxyls
-
Dissolve the starting chalcone precursor in anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable base (e.g., potassium carbonate) and benzyl bromide.
-
Stir the reaction at room temperature until complete protection of the hydroxyl groups is confirmed by TLC analysis.
-
Perform an aqueous work-up and purify the benzylated chalcone by column chromatography.
Step 2: Sharpless Asymmetric Dihydroxylation
-
Dissolve the protected chalcone in a t-butanol/water mixture.
-
Add the AD-mix-β reagent and a catalytic amount of osmium tetroxide.
-
Stir the mixture at 0°C to room temperature until the reaction is complete.
-
Quench the reaction with sodium sulfite, extract the product, and purify the resulting diol.
Step 3: Reductive Cyclization and Deprotection
-
Dissolve the purified diol in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC for the removal of the benzyl groups and the formation of this compound.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude this compound by flash chromatography on deactivated silica gel or by preparative HPLC.
Protocol 2: Purification by Chiral HPLC
To separate this compound from its epimer, (+)-afzelechin, chiral HPLC is the method of choice.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Detection: UV detection at a wavelength where the compounds have strong absorbance (e.g., 280 nm).
-
Flow Rate: Typically around 1 mL/min for analytical scale separations.
Visualizations
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (-)-Epiafzelechin by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (-)-Epiafzelechin and related flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a standard solution of the analyte into the LC eluent after the analytical column and before the mass spectrometer.[4][5][6] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): This method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[2] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[2]
Q3: What are the most effective strategies to mitigate matrix effects for flavonoid analysis?
A3: A multi-pronged approach is often necessary:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while maximizing the recovery of this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[7] This can be achieved by adjusting the gradient, changing the stationary phase, or altering the mobile phase composition.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[8][9] A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by matrix effects in the same way as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[10]
-
Change Ionization Technique: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][11] If feasible for your analyte, switching to APCI can reduce the impact of matrix effects.[12]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8] However, this is only viable if the concentration of this compound remains above the lower limit of quantification.
Troubleshooting Guides
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different samples. The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement.[8]
-
Solutions:
-
Implement a more rigorous sample cleanup method: Transition from protein precipitation to SPE or LLE to more effectively remove variable matrix components.
-
Utilize a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thereby correcting for variability between samples.[13]
-
Prepare matrix-matched calibrants and QCs: Creating calibration standards and QC samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.[14]
-
Problem 2: Low sensitivity and inability to reach the required lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression. Co-eluting matrix components are likely interfering with the ionization of this compound.[15]
-
Solutions:
-
Perform a post-column infusion experiment: This will help identify the regions in the chromatogram where ion suppression is occurring.[4][16]
-
Adjust chromatographic conditions: Modify the LC gradient to move the retention time of this compound away from the regions of significant ion suppression.[5]
-
Enhance sample preparation: Employ a more selective SPE sorbent or a multi-step LLE to remove the specific interferences causing suppression.
-
Consider a smaller injection volume: This can reduce the total amount of matrix components entering the MS source.[14]
-
Problem 3: Unexpectedly high or variable analyte response (ion enhancement).
-
Possible Cause: Co-eluting compounds are enhancing the ionization of this compound. While less common than suppression, ion enhancement can also lead to inaccurate results.[17]
-
Solutions:
-
Identify the source of enhancement: Use post-column infusion to pinpoint the retention time of the interfering components.
-
Improve chromatographic selectivity: As with ion suppression, modify the LC method to separate the analyte from the enhancing components.
-
Optimize the mobile phase: Changes in pH or organic solvent composition can alter the ionization of both the analyte and interfering species.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that might be generated during the assessment of matrix effects for a flavonoid like this compound.
Table 1: Quantitative Assessment of Matrix Factor (MF)
| Biological Matrix | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Matrix Effect |
| Human Plasma | 10 | 15,234 | 9,876 | 0.65 | -35% (Suppression) |
| Human Plasma | 500 | 789,112 | 536,596 | 0.68 | -32% (Suppression) |
| Rat Urine | 10 | 14,987 | 17,535 | 1.17 | +17% (Enhancement) |
| Rat Urine | 500 | 775,432 | 907,255 | 1.17 | +17% (Enhancement) |
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Biological Matrix | Matrix Factor (MF) | Analyte Recovery (%) |
| Protein Precipitation (Acetonitrile) | Human Plasma | 0.55 | 95% |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | 0.85 | 88% |
| Solid-Phase Extraction (C18) | Human Plasma | 0.98 | 92% |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
System Setup:
-
Connect the LC column outlet to one arm of a T-connector.
-
Connect a syringe pump to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the MS ion source.
-
-
Analyte Infusion:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set the syringe pump to a low flow rate (e.g., 10 µL/min).
-
Begin infusing the analyte solution and acquire data in MRM mode for this compound to establish a stable baseline.
-
-
Blank Matrix Injection:
-
Inject a blank, extracted sample of the matrix (e.g., plasma, urine) that has been processed using your current sample preparation method.
-
-
Data Analysis:
-
Monitor the signal for this compound throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these deviations points to the elution of interfering matrix components.[6]
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix supernatant/eluate at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF) = (Mean peak area of Set B) / (Mean peak area of Set A) [2]
-
Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. providiongroup.com [providiongroup.com]
- 13. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of (-)-Epiafzelechin
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing cell viability assays to evaluate the potential cytotoxicity of the natural flavonoid, (-)-Epiafzelechin. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common cell viability assays to test for the cytotoxicity of a natural compound like this compound?
A1: The most common and well-established cell viability assays for determining cytotoxicity include tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, and XTT, as well as the lactate dehydrogenase (LDH) release assay.[1][2][3] These assays measure different cellular parameters: metabolic activity (tetrazolium assays) and cell membrane integrity (LDH assay).[1]
Q2: How do I choose the most appropriate assay for this compound?
A2: The choice of assay depends on several factors, including the specific research question, the cell type being used, and the properties of the test compound. For natural compounds like flavonoids, it is crucial to consider potential interferences. Tetrazolium-based assays, such as the MTT assay, can be affected by the reducing potential of plant extracts, potentially leading to false-positive results.[4][5][6] Therefore, it is often recommended to use a secondary assay that works on a different principle, such as the LDH assay which measures membrane integrity, to confirm the results.[7][8]
Q3: Can this compound interfere with the MTT assay?
A3: While specific data on this compound is limited, plant extracts and flavonoids, in general, have been reported to interfere with the MTT assay.[4][5][6][9] This is because compounds with intrinsic reducing activity can directly reduce the MTT reagent to its colored formazan product, independent of cellular metabolic activity.[4][6] This can lead to an overestimation of cell viability. Therefore, appropriate controls are essential.
Q4: What is the principle of the LDH cytotoxicity assay?
A4: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[7][8] The released LDH then catalyzes the conversion of a substrate, resulting in a colorimetric or fluorescent signal that is proportional to the number of dead cells.[8]
Q5: What signaling pathways might be involved in the cytotoxic effects of flavonoids like this compound?
A5: Flavonoids can modulate various signaling pathways involved in cell survival, proliferation, and death. Studies on structurally similar flavonoids, such as (-)-Epicatechin, have shown effects on pathways like the PI3K/AKT pathway, which is crucial for cell survival, and the MAPK (mitogen-activated protein kinase) pathways (ERK1/2, JNK, and p38), which are involved in cellular stress responses and apoptosis.[10][11][12][13] Investigating these pathways can provide mechanistic insights into the potential cytotoxicity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in MTT assay | Contamination of reagents or culture medium with reducing agents. Phenol red in the culture medium can also contribute to background.[14] | Use high-purity water and reagents. Prepare fresh solutions. Use a culture medium without phenol red for the assay. Include a "no cell" control with the compound to check for direct MTT reduction.[14] |
| Inconsistent results between experiments | Variability in cell seeding density. Inconsistent incubation times. Pipetting errors. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Adhere strictly to the same incubation times for all experiments. |
| Unexpectedly high cell viability at high concentrations of this compound in MTT assay | Interference from the compound's reducing activity.[4][5][6] | Run a cell-free control with this compound and MTT reagent to quantify direct reduction. Validate results with a non-metabolic assay like the LDH or Trypan Blue exclusion assay.[4] |
| High LDH release in control wells | Rough handling of cells during seeding or media changes. Over-incubation. Contamination. | Handle cells gently. Avoid excessive centrifugation speeds. Ensure optimal culture conditions and check for contamination. |
| Low signal-to-noise ratio in LDH assay | Low number of cells. Insufficient cell death. | Increase the number of cells per well. Extend the treatment duration or increase the concentration of the cytotoxic agent. Use a more sensitive luminescent-based LDH assay.[15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14][16]
-
Cell culture medium (serum-free for the MTT incubation step)[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
96-well microplates
-
Adherent or suspension cells
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, carefully aspirate the culture medium.[16]
-
Wash the cells with 100 µL of sterile PBS.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours, protected from light.[16]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[16]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570-590 nm using a microplate reader.[14][17]
LDH Cytotoxicity Assay
This protocol provides a general framework for measuring LDH release.
Materials:
-
Cells treated with this compound (as in the MTT assay protocol)
-
LDH assay kit (commercially available kits are recommended)
-
96-well microplates
Protocol:
-
Prepare cell cultures and treat with this compound as described for the MTT assay. Include controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Positive control (e.g., cells treated with a lysis buffer provided in the kit for maximum LDH release)
-
-
After the treatment period, centrifuge the plate (if using suspension cells) at a low speed (e.g., 250 x g for 5 minutes).
-
Carefully transfer a small aliquot of the cell culture supernatant (typically 10-50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[8]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the sample's LDH release to the maximum LDH release control.
Data Presentation
As no specific quantitative data for the cytotoxicity of this compound was found, a template table is provided below for researchers to populate with their experimental data.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| [Concentration 1] | ||
| [Concentration 2] | ||
| [Concentration 3] | ||
| [Concentration 4] | ||
| [Positive Control] |
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Modulated by Flavonoids
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. scispace.com [scispace.com]
- 10. CELL MEMBRANE MEDIATED (-)-EPICATECHIN EFFECTS ON UPSTREAM ENDOTHELIAL CELL SIGNALING: EVIDENCE FOR A SURFACE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell membrane mediated (-)-epicatechin effects on upstream endothelial cell signaling: evidence for a surface receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: (-)-Epiafzelechin Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of (-)-Epiafzelechin from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for isolating this compound?
A1: this compound is a flavan-3-ol found in a variety of plants. Some commonly reported sources include Camellia sinensis (tea leaves), Cassia sieberiana, and the bark and twigs of Artocarpus dadah.[1][2][3]
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: Polar solvents are generally used for the extraction of flavonoids like this compound. Methanol, ethanol, and mixtures of these alcohols with water are commonly employed.[4][5][6] The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.[4]
Q3: What chromatographic techniques are suitable for the purification of this compound?
A3: A multi-step chromatographic approach is often necessary. This typically involves:
-
Silica Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.[7]
-
Sephadex LH-20 Gel Filtration Chromatography: Effective for separating flavonoids and removing smaller molecules.[7]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with a C18 column, is used for final purification and to achieve high purity.[8][9][10]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of spectroscopic and spectrometric methods is essential for unambiguous identification and purity assessment:
-
Mass Spectrometry (MS): To determine the molecular weight. The [M+H]⁺ ion for this compound is expected at m/z 275.0908.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can help identify impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC, where a single, sharp peak at the expected retention time indicates a high degree of purity.[13][14]
Q5: What is the expected melting point of pure this compound?
A5: The melting point for this compound is reported to be in the range of 240 - 243 °C.[1] Deviations from this range can indicate the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inefficient initial extraction. | Optimize extraction parameters: consider using a different solvent system (e.g., aqueous methanol or ethanol), increasing extraction time, or employing advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction.[4][6][15] |
| Degradation of the compound during processing. | Avoid high temperatures and exposure to strong light. Use antioxidants like ascorbic acid during extraction if necessary.[6] | |
| Loss of compound during chromatographic steps. | Ensure proper column packing and equilibration. Optimize the mobile phase to achieve good separation and recovery. Monitor fractions carefully using TLC or HPLC. | |
| Co-elution of Impurities | Similar polarity of this compound and other flavonoids (e.g., catechin, epicatechin). | Employ orthogonal chromatographic techniques. For example, follow silica gel chromatography with Sephadex LH-20 or a different type of HPLC column.[7] |
| Inadequate resolution in HPLC. | Optimize the HPLC method: adjust the gradient profile, change the mobile phase composition (e.g., modifiers like formic or acetic acid), or try a different column chemistry.[8][10] | |
| Broad or Tailing Peaks in HPLC | Column overload. | Reduce the amount of sample injected onto the column. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If necessary, wash or replace the analytical column. | |
| Inconsistent Purity Results | Presence of residual solvents. | Dry the purified sample under high vacuum to remove any remaining solvents from the purification process. |
| Inaccurate integration of HPLC peaks. | Review the integration parameters in your chromatography software to ensure accurate peak area determination. | |
| Contamination from labware or solvents. | Use high-purity solvents and thoroughly clean all glassware and equipment. |
Quantitative Data Summary
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity (r²) | 0.992 | [8] |
| Lower Limit of Quantitation (LLOQ) | 12.5 ng/mL | [8] |
| Intra-day Precision | within 12% | [8] |
| Inter-day Precision | within 12% | [8] |
| Accuracy | 97.6 - 113.4% | [8] |
Key Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the plant material (e.g., root bark of Cassia sieberiana).
-
Macerate the powdered material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid extraction successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to partition the compounds. This compound is expected to be enriched in the more polar fractions like ethyl acetate.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to pool those containing this compound.
-
Protocol 2: Purification by Sephadex LH-20 and HPLC
-
Sephadex LH-20 Gel Filtration:
-
Swell Sephadex LH-20 in methanol for at least 24 hours.
-
Pack a column with the swollen Sephadex.
-
Dissolve the pooled, semi-purified fractions from the silica gel column in a minimal amount of methanol and apply to the Sephadex column.
-
Elute with methanol, collecting fractions.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).[14]
-
Mobile Phase: A gradient system is typically used. For example:
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over 20-40 minutes.[8][9]
-
Detection: UV detector at 280 nm.[14]
-
Procedure: Inject the filtered and dissolved fractions from the Sephadex column. Collect the peak corresponding to this compound.
-
Protocol 3: Purity Assessment by UPLC-MS/MS
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis: Monitor for the specific mass-to-charge ratio (m/z) of the precursor ion and its characteristic fragment ions to confirm identity and quantify the compound. For this compound, the [M+H]⁺ is at m/z 275.[2]
-
Visualizations
Caption: Experimental workflow for isolating this compound.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. This compound | C15H14O5 | CID 443639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, 24808-04-6 [thegoodscentscompany.com]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Epicatechin Purity Verification Protocols - Epicatelean®(Epicatechin) [epicatelean.com]
- 14. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
(-)-Epiafzelechin vs. (-)-Epicatechin: A Comparative Analysis of Antioxidant Activity
In the realm of phytochemistry and drug development, the nuanced structural differences between flavonoid isomers can lead to significant variations in their biological activities. This guide provides a comparative overview of the antioxidant properties of two such flavan-3-ols: (-)-Epiafzelechin and (-)-epicatechin. While both are recognized for their antioxidant potential, the available scientific literature presents a more comprehensive profile for (-)-epicatechin, a well-studied component of cocoa, tea, and various fruits. This comparison aims to summarize the existing experimental data, detail the methodologies used for their evaluation, and visualize the known molecular pathways through which they exert their effects.
Comparative Antioxidant Activity
The antioxidant capacity of this compound and (-)-epicatechin has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The following tables summarize the available quantitative data from discrete studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted with consideration of their respective sources.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 Value | Source Type |
| This compound | 7.11 µg/mL | Acetone Extract[1] |
| (-)-Epicatechin | ~1.5 µg/mL | Pure Compound[2] |
| 4.9 µM | Pure Compound[3] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 Value | Source Type |
| This compound | 1.91 µg/mL | Acetone Extract[1] |
| 12.66 µM | Isolated Fraction[4] | |
| (-)-Epicatechin | Not directly reported in µg/mL or µM, but noted to have high activity. | - |
IC50: The concentration of the compound required to scavenge 50% of the ABTS radicals.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value | Notes |
| This compound | Data not available in searched literature. | - |
| (-)-Epicatechin | Reported to be seven-fold higher than epigallocatechin gallate. | Specific µmol TE/g values vary between studies. |
ORAC values are typically expressed as micromoles of Trolox Equivalents (TE) per gram or per mole.
Experimental Protocols
The following sections detail the methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically, typically at 517 nm.[5][6]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]
-
Sample Preparation: The test compounds, this compound and (-)-epicatechin, are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control is prepared with the solvent instead of the test compound.[5]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, a change that is measured spectrophotometrically at 734 nm.[7][8]
Procedure:
-
Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[7]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[7]
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: A fluorescein working solution, an AAPH solution, and a standard antioxidant solution (Trolox) are prepared in a phosphate buffer (pH 7.4).[3][10]
-
Reaction Setup: In a black 96-well microplate, the test sample or Trolox standard is mixed with the fluorescein solution and incubated at 37°C.[3]
-
Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.[10]
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed to a low level.[3]
-
Calculation: The Area Under the Curve (AUC) is calculated for the sample, blank, and Trolox standards. The net AUC of the sample is then compared to the net AUC of the Trolox standards to determine the ORAC value, expressed as Trolox Equivalents.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the antioxidant assays and the known signaling pathways modulated by (-)-epicatechin. Due to limited specific data for this compound, a putative pathway is presented based on general flavonoid anti-inflammatory actions.
Caption: DPPH Assay Workflow.
Caption: ABTS Assay Workflow.
Caption: ORAC Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Effects of (-)-Epiafzelechin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of (-)-Epiafzelechin against other established anti-inflammatory agents. The information is compiled from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a flavan-3-ol found in plants such as Celastrus orbiculatus, has demonstrated significant anti-inflammatory properties in preclinical in vivo models.[1] Its primary mechanism is believed to involve the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory cascade. While direct quantitative comparisons with mainstream nonsteroidal anti-inflammatory drugs (NSAIDs) in vivo are limited, existing data suggests it is a promising candidate for further investigation. This document outlines the experimental evidence, compares its activity with common alternatives, and details the methodologies used for its validation.
Comparative In Vivo Efficacy
The primary in vivo model used to evaluate the acute anti-inflammatory activity of this compound is the carrageenan-induced paw edema model in mice. This model is a standard for screening potential anti-inflammatory drugs.
Data Presentation: Carrageenan-Induced Paw Edema in Mice
| Compound | Dose | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| This compound | 100 mg/kg | Oral | Not Specified | Significant | Indomethacin | Not specified in the same study |
| Indomethacin | 10 mg/kg | Oral | 2 hours | 46.87% | - | - |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 65.71% | - | - |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 4 hours | ~70-80% | - | - |
Note: The quantitative data for this compound's percentage of edema inhibition is not available in the cited literature; the effect is described as "significant."
Enzymatic Inhibition Data
| Compound | Target | IC50 |
| This compound | COX-1 | 15 µM |
| Indomethacin | COX-1 | ~3-fold more potent than this compound |
Mechanism of Action: Signaling Pathways
While direct in vivo studies on the specific signaling pathways modulated by this compound are not extensively detailed, research on related flavan-3-ols, such as epicatechin and its stereoisomer (+)-afzelechin, provides strong indications of its likely mechanisms of action. These compounds have been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.
Inferred Anti-inflammatory Signaling Pathway of this compound
Inflammatory stimuli, such as carrageenan or lipopolysaccharide (LPS), activate signaling cascades that lead to the production of inflammatory mediators. This compound is thought to interfere with these pathways.
Caption: Inferred inhibitory action of this compound on MAPK and NF-κB signaling pathways.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is provided below.
Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.
Animals: Male ICR mice (or other suitable rodent strain) weighing 20-25g.
Materials:
-
This compound
-
Indomethacin (positive control)
-
Dexamethasone (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 100 mg/kg)
-
Indomethacin (e.g., 10 mg/kg)
-
Dexamethasone (e.g., 1 mg/kg)
-
-
Compound Administration: The test compound, positive controls, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: The volume of the carrageenan-injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
-
Statistical Analysis: Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Conclusion
This compound demonstrates notable anti-inflammatory effects in a standard in vivo model of acute inflammation. Its mechanism of action, likely through the inhibition of COX-1 and modulation of the NF-κB and MAPK signaling pathways, positions it as a compound of interest for the development of new anti-inflammatory therapies. However, further studies are required to provide more detailed quantitative in vivo data, including dose-response relationships and direct comparisons with a wider range of NSAIDs and other anti-inflammatory drugs. Such data will be crucial for a more comprehensive evaluation of its therapeutic potential.
References
Synergistic Antioxidant Effects of (-)-Epiafzelechin with Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Epiafzelechin, a flavan-3-ol found in various medicinal plants, has demonstrated notable antioxidant properties. While research on its synergistic antioxidant effects in combination with other flavonoids is still emerging, this guide provides a comparative overview of its known antioxidant capacity and examines the synergistic potential by drawing parallels with structurally similar flavonoids. Understanding these interactions is crucial for developing potent antioxidant formulations for therapeutic and nutraceutical applications.
Individual Antioxidant Activity of this compound
This compound exhibits potent antioxidant activity. A key metric for this activity is the half-maximal effective concentration (EC50), which indicates the concentration of a compound required to scavenge 50% of free radicals in an assay.
| Compound | Assay | EC50 (µM) | Source |
| This compound | Not Specified | 20.9 | [1] |
Comparative Synergistic Antioxidant Effects of Structurally Related Flavonoids
Direct experimental data on the synergistic antioxidant effects of this compound with other flavonoids is limited in the currently available literature. However, by examining studies on structurally similar flavan-3-ols, such as catechin and epicatechin, in combination with other flavonoids like quercetin and kaempferol, we can infer potential synergistic interactions.
Synergism occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. This can be additive (sum of individual effects), synergistic (greater than the sum), or antagonistic (less than the sum).
The following tables summarize the synergistic, additive, and antagonistic antioxidant activities observed in combinations of various flavonoids, which can serve as a predictive model for the potential behavior of this compound.
Table 1: Synergistic Effects of Flavonoid Combinations (DPPH Assay)
| Flavonoid Combination | Ratio | Interaction | Reference |
| Quercetin + EGCG | 1:1 | Synergistic | [2] |
| Kaempferol + Quercetin | Low Conc. | Synergistic | [2] |
Table 2: Interaction Effects of Flavonoid Combinations (FRAP Assay)
| Flavonoid Combination | Interaction | % Effect | Reference |
| Gallic Acid + Caffeic Acid | Synergistic | +137.8% | |
| Quercetin + Gallic Acid + Caffeic Acid | Synergistic | +59.4% | [3] |
| Quercetin + Gallic Acid + Rutin | Synergistic | +55.2% | [3] |
| Rutin + Caffeic Acid + Rosmarinic Acid | Antagonistic | -21.8% | [3] |
Table 3: Cellular Antioxidant Activity of Flavonoid Combinations
| Flavonoid Combination | Ratio (c/c) | EC50 (µg/mL) | Interaction | Reference |
| EGCG + Kaempferol | 6:1.5 | 3.4 ± 0.1 | Synergistic | [2] |
| EGCG + Kaempferol | 6:2 | 4.3 ± 0.2 | Synergistic | [2] |
| EGCG + Kaempferol | 7:1.5 | 7.5 ± 0.2 | Synergistic | [2] |
Experimental Protocols for Assessing Antioxidant Synergy
Standard assays are employed to determine the antioxidant capacity of individual flavonoids and their combinations. The most common methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the individual flavonoids and their combinations in a suitable solvent.
-
Mix the flavonoid solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity. The IC50 value (concentration causing 50% inhibition) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Generate the ABTS•+ by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance.
-
Add the flavonoid solutions (individual and combinations) to the ABTS•+ solution.
-
Measure the absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Add the flavonoid solutions to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve of a known antioxidant (e.g., FeSO₄).
Visualizing Experimental Workflows and Synergistic Interactions
The following diagrams illustrate the typical workflow for assessing antioxidant synergy and a conceptual representation of the interaction between flavonoids.
Caption: Workflow for assessing flavonoid antioxidant synergy.
References
A Comparative Analysis of Flavan-3-ol Bioavailability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the bioavailability of flavan-3-ols is paramount to harnessing their potential health benefits. This guide provides a comparative analysis of the bioavailability of different flavan-3-ols, supported by experimental data and detailed methodologies.
Flavan-3-ols, a class of flavonoids found in foods like tea, cocoa, apples, and grapes, have garnered significant interest for their antioxidant and potential disease-preventive properties. However, their efficacy is intrinsically linked to their bioavailability—the extent and rate at which the active compounds are absorbed and become available at the site of action. The bioavailability of flavan-3-ols is a complex process influenced by their chemical structure, the food matrix, and host-specific factors like gut microbiota.[1][2][3]
Quantitative Comparison of Flavan-3-ol Bioavailability
The bioavailability of flavan-3-ols varies considerably depending on their specific chemical structure and the food source. Monomeric flavan-3-ols, such as catechin and epicatechin, are more readily absorbed than their polymeric counterparts, proanthocyanidins.[3] The following table summarizes key pharmacokinetic parameters for different flavan-3-ols from various dietary sources.
| Flavan-3-ol/Source | Compound(s) | Mean Bioavailability (%) | Peak Plasma Concentration (Cmax) (nmol/L) | Time to Peak Plasma Concentration (Tmax) (h) | Primary Metabolites |
| Pure Compound | (-)-Epicatechin | 82%[1][4][5] | 260[1][4][5] | 1.8[1][4][5] | Phase II conjugates (glucuronides, sulfates) |
| Tea | Catechins (EGCG, EGC, EC) | ~25%[1][4][5] | 55 (EGCG), 90 (Epigallocatechin conjugates)[6] | 1.6 - 2.3[6] | Glucuronide and sulfate conjugates of (epi)catechin and (epi)gallocatechin[6] |
| Cocoa | Epicatechin, Catechin | ~25%[1][4][5] | 257 (Epicatechin)[7] | 2[7] | Conjugated forms of epicatechin[7] |
| Apples | Epicatechin, Procyanidins | ~25%[1][4][5] | Not specified | Not specified | Phenyl-γ-valerolactones and other microbial metabolites |
| Nuts (Hazelnuts, Almonds) | Catechin, Epicatechin | ~63%[1][4][5] | Not specified | Not specified | Not specified |
| Grapes | Catechin, Epicatechin, Procyanidins | ~25%[1][4][5] | Not specified | Not specified | Phenyl-γ-valerolactones and other microbial metabolites |
Note: Bioavailability data can vary significantly between studies due to differences in study design, analytical methods, and individual participant characteristics. Cmax and Tmax values are for the parent compound or its major metabolites.
Experimental Protocols
A thorough understanding of the methodologies used to assess flavan-3-ol bioavailability is crucial for interpreting existing data and designing future studies. Below is a generalized protocol for a human pharmacokinetic study.
Typical Human Pharmacokinetic Study Protocol for Flavan-3-ol Bioavailability
1. Study Design:
-
Design: A randomized, controlled, crossover study is often employed.[8]
-
Participants: Healthy, non-smoking adults are typically recruited.[8] Exclusion criteria often include a high BMI, hypertension, and the use of medications or supplements that could interfere with flavan-3-ol metabolism.[9]
-
Dietary Control: Participants are required to follow a low-flavan-3-ol diet for a specified period (e.g., 48 hours) before each study day to minimize baseline levels of the compounds of interest.[8][9]
-
Washout Period: A sufficient washout period (e.g., at least 5 days) between interventions is necessary in crossover designs to ensure that the previously consumed flavan-3-ols are completely cleared from the body.[8]
2. Intervention:
-
Participants consume a standardized dose of the flavan-3-ol-containing product (e.g., cocoa beverage, tea infusion, or purified compound in capsules) after an overnight fast.[8]
3. Sample Collection:
-
Blood Samples: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at multiple time points. A typical schedule includes a baseline sample (0 hours) and samples at 0.5, 1, 2, 4, 6, 8, and 24 hours post-consumption.[8] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine Samples: Complete 24-hour urine collections are often performed to assess the total excretion of flavan-3-ol metabolites.[10]
4. Sample Analysis:
-
Extraction: Flavan-3-ol metabolites are extracted from plasma and urine samples using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Quantification: The concentrations of parent flavan-3-ols and their metabolites are quantified using sensitive analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS).[11]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), are calculated from the plasma concentration-time data to determine the rate and extent of absorption.
Visualizing the Processes
To better illustrate the complex processes involved in flavan-3-ol bioavailability, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Metabolites of Flavan-3-Ols and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the bioavailability of flavan-3-ols in humans: A systematic review and comprehensive data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/22741 [onderzoekmetmensen.nl]
- 9. Impact of polyphenol oxidase on the bioavailability of flavan-3-ols in fruit smoothies: a controlled, single blinded, cross-over study - Food & Function (RSC Publishing) DOI:10.1039/D3FO01599H [pubs.rsc.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Flavan-3-ol/Procyanidin Metabolomics in Rat Urine Using HPLC-Quadrupole TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Epiafzelechin and Quercetin in Antioxidant Assays
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacities of (-)-Epiafzelechin and quercetin, two prominent flavonoids, reveals distinct profiles in their free-radical scavenging and reductive capabilities. This guide provides a head-to-head comparison of their performance in key antioxidant assays, offering valuable insights for researchers, scientists, and drug development professionals in the field of oxidative stress and antioxidant therapeutics.
Executive Summary
This comparative guide presents quantitative data from established in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The data, summarized in clear, tabular format, facilitates a direct comparison of the antioxidant potential of this compound and quercetin. Detailed experimental protocols for each assay are provided to ensure reproducibility and methodological transparency. Furthermore, a visualization of the common antioxidant signaling pathway modulated by flavonoids is presented to contextualize the mechanistic underpinnings of their activity.
Quantitative Antioxidant Activity
The antioxidant activities of this compound and quercetin have been evaluated using various assays that measure different aspects of their radical scavenging and reducing power. The following table summarizes the available quantitative data, primarily presented as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox equivalents (a measure of antioxidant capacity relative to the standard antioxidant, Trolox). Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | This compound | Quercetin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | ~5.7 µg/mL (20.9 µM)[1] | 0.55 µg/mL[2], 1.89 µg/mL[3], 15.9 µg/mL[4], 19.17 µg/mL[1], 20.7 µM[5] | Ascorbic Acid: 9.53 µg/mL[1] |
| ABTS Radical Scavenging Activity (IC50) | Data not available | 1.17 µg/mL[2], 48.0 µM[6] | - |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Shows significant FRAP activity[2] | - |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Exhibits high ORAC values | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compounds, this compound and quercetin, are prepared in a suitable solvent (e.g., methanol or DMSO).
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control is prepared with the solvent and DPPH solution without the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents or another standard equivalent.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
A fluorescent probe, typically fluorescein, is prepared in a phosphate buffer (75 mM, pH 7.4).
-
Various concentrations of the test compounds and a standard (Trolox) are prepared.
-
The fluorescent probe, test compound/standard, and the AAPH solution are mixed in the wells of a microplate.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
Signaling Pathway Visualization
Flavonoids, including this compound and quercetin, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. The diagram below illustrates a simplified, common pathway influenced by flavonoids.
References
- 1. glpbio.com [glpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:24808-04-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
Cross-validation of analytical methods for (-)-Epiafzelechin quantification
A comparative analysis of analytical methods for the quantification of (-)-Epiafzelechin is crucial for researchers in drug development and related scientific fields. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with the general capabilities of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometric methods for flavonoid analysis.
Comparison of Analytical Method Performance
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of different analytical techniques.
Table 1: Validation Data for UPLC-MS/MS Quantification of this compound in Mice Plasma
| Validation Parameter | Performance Metric |
| Linearity (r²) | 0.992[1][2] |
| Lower Limit of Quantification (LLOQ) | 12.5 ng/mL[1][2] |
| Accuracy | 97.6% - 113.4%[1][2] |
| Precision (Intra-day and Inter-day) | Within 12%[1][2] |
Table 2: General Performance Comparison of Analytical Methods for Flavonoid Quantification
| Parameter | UPLC-MS/MS (for this compound) | HPLC-UV (General for Flavonoids) | Spectrophotometry (General for Total Flavonoids) |
| Specificity | High | Moderate to High | Low |
| Sensitivity | Very High (ng/mL range)[1][2] | High (µg/mL range) | Moderate (mg/L range)[3] |
| Linearity (r²) | > 0.99[1][2] | > 0.99 | > 0.99[3][4] |
| Accuracy (% Recovery) | 97.6 - 113.4%[1][2] | Typically 95 - 105% | Typically 90 - 110% |
| Precision (% RSD) | < 12%[1][2] | Typically < 5% | Typically < 10% |
| Limit of Detection (LOD) | Low ng/mL or pg/mL | µg/mL range | mg/L range[3][4] |
| Limit of Quantification (LOQ) | 12.5 ng/mL[1][2] | µg/mL range | mg/L range[3][4] |
| Sample Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
Experimental Protocols
A detailed understanding of the experimental setup is essential for replicating and comparing analytical methods.
UPLC-MS/MS Method for this compound Quantification
This method was developed for the pharmacokinetic study of this compound in mice plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
2. Chromatographic Separation:
-
System: Ultra-Performance Liquid Chromatography (UPLC).
-
Mobile Phase: A gradient elution consisting of water (with 0.1% v/v formic acid) and acetonitrile (ACN) (with 0.1% v/v formic acid).[1][2]
3. Mass Spectrometric Detection:
-
System: Tandem Mass Spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI), though the specific polarity was not mentioned in the provided abstracts.
Methodology Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring data comparability between different analytical techniques or laboratories.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. Development of a UPLC-MS/MS bioanalytical method for the pharmacokinetic study of this compound, a flavan-3-ol with osteoprotective activity, in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro and In Vivo Biological Activity of (-)-Epiafzelechin
A comprehensive analysis for researchers and drug development professionals on the translation of in vitro findings to in vivo efficacy for the promising natural compound, (-)-Epiafzelechin.
This compound, a flavan-3-ol found in a variety of plants, has garnered significant interest within the scientific community for its potential therapeutic properties. This guide provides a detailed comparison of its biological activities as observed in controlled laboratory settings (in vitro) and within living organisms (in vivo). Understanding the correlation between these two sets of data is paramount for predicting clinical outcomes and advancing the development of this compound as a potential therapeutic agent. This report synthesizes available experimental data on its antioxidant, anti-inflammatory, and anticancer activities, presenting them in a clear, comparative format to aid researchers in navigating the complexities of preclinical drug development.
Antioxidant Activity: From Chemical Assays to Biological Systems
The antioxidant capacity of this compound is a cornerstone of its biological activity. In vitro assays consistently demonstrate its potent radical scavenging abilities. However, the translation of this chemical antioxidant potential into a tangible in vivo effect is a critical area of investigation.
Table 1: In Vitro vs. In Vivo Antioxidant Activity of this compound and Related Catechins
| Parameter | In Vitro Assay | This compound/Related Catechin | Result | In Vivo Model | Biomarker | Result |
| Radical Scavenging | DPPH Assay | Related Catechins | IC50 values reported in the µg/mL range[1][2] | Rat Model | Total Antioxidant Capacity (TAC) | Increased TAC in plasma and urine after catechin/epicatechin administration[3] |
| Radical Scavenging | ABTS Assay | Related Catechins | IC50 values reported in the µg/mL range[1][2][4] | Rat Model | Malondialdehyde (MDA) | No significant change in urine MDA levels after catechin/epicatechin administration[3] |
| Enzyme Activity | N/A | N/A | N/A | Rat Model | Superoxide Dismutase (SOD) | Significantly increased SOD activity after catechin/epicatechin administration[3] |
| Enzyme Activity | N/A | N/A | N/A | Rat Model | Glutathione Peroxidase (GPx) | Potent decrease in GPx levels after catechin/epicatechin administration[3] |
Experimental Protocols:
-
In Vitro Antioxidant Assays (DPPH and ABTS): These spectrophotometric assays measure the ability of the compound to scavenge stable free radicals (DPPH or ABTS•+). The concentration of the compound required to inhibit 50% of the radical is determined as the IC50 value. A lower IC50 indicates higher antioxidant activity[1][2][4].
-
In Vivo Antioxidant Assessment in Rats: Wistar rats are administered with the test compound (e.g., a mixture of catechin and epicatechin) via intraperitoneal injection. Blood and urine samples are collected at baseline, after the administration period, and during a follow-up period. The activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) in red blood cells, as well as the Total Antioxidant Capacity (TAC) and levels of the lipid peroxidation marker Malondialdehyde (MDA) in plasma and urine, are then measured[3][5].
Logical Relationship of In Vitro and In Vivo Antioxidant Effects
Caption: Correlation between in vitro radical scavenging and in vivo antioxidant enzyme modulation.
Anti-inflammatory Effects: From Cell Cultures to Animal Models
Chronic inflammation is a key driver of many diseases. This compound and its isomers have demonstrated promising anti-inflammatory properties in both in vitro and in vivo models.
Table 2: In Vitro vs. In Vivo Anti-inflammatory Activity of this compound and Related Compounds
| Parameter | In Vitro Model | Biomarker | Result | In Vivo Model | Endpoint | Result |
| Inhibition of Inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition observed with related compounds[6][7] | Carrageenan-induced paw edema in rats | Paw Edema Volume | Dose-dependent reduction in paw edema with related compounds[8][9] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | TNF-α Production | Inhibition observed with related compounds[6][7] | Carrageenan-induced paw edema in rats | Inflammatory Cell Infiltration | Reduction in inflammatory cell infiltration at the site of inflammation[8] |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | IL-6 Production | Inhibition observed with related compounds[6][7] | LPS-induced lung injury in mice | TNF-α levels in bronchoalveolar lavage fluid (BALF) | Significant reduction with (+)-afzelechin treatment[10] |
Experimental Protocols:
-
In Vitro Anti-inflammatory Assay (RAW 264.7 cells): Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) in the cell culture supernatant is measured using methods like the Griess assay and ELISA, respectively[6][7].
-
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema): An acute inflammatory response is induced in the paw of a rat by injecting carrageenan. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points to determine the percentage of edema inhibition compared to a control group[8][9].
Signaling Pathway for Anti-inflammatory Action
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: From Cytotoxicity to Tumor Regression
The potential of this compound and related flavonoids as anticancer agents is an area of active research. In vitro studies typically assess the direct cytotoxic effects on cancer cell lines, while in vivo models evaluate the impact on tumor growth in a living system.
Table 3: In Vitro vs. In Vivo Anticancer Activity of this compound and Related Compounds
| Parameter | In Vitro Model | Result | In Vivo Model | Endpoint | Result |
| Cytotoxicity | Human Breast Cancer Cells (MCF-7) | IC50 values reported for related catechins[11] | Human Tumor Xenograft in Mice | Tumor Volume | Tumor growth inhibition observed with related compounds[12][13] |
| Cytotoxicity | Human Colon Cancer Cells (HCT-116) | IC50 values reported for related compounds[14][15] | Human Tumor Xenograft in Mice | Survival Rate | Increased survival rates in some studies with related compounds[16] |
Experimental Protocols:
-
In Vitro Cytotoxicity Assay (MTT Assay): Cancer cell lines (e.g., MCF-7, HCT-116) are incubated with varying concentrations of the test compound. The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is then determined[11][14][15].
-
In Vivo Anticancer Assay (Human Tumor Xenograft Model): Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth compared to a control group[12][13][17].
Experimental Workflow for Anticancer Evaluation
Caption: Workflow from in vitro cytotoxicity screening to in vivo tumor model validation.
Correlation and Future Directions
The available data, primarily from studies on closely related catechins, suggests a promising correlation between the in vitro and in vivo biological activities of compounds like this compound. Potent in vitro antioxidant and anti-inflammatory activities appear to translate into observable effects in animal models. Similarly, in vitro cytotoxicity against cancer cell lines can be indicative of in vivo antitumor efficacy.
However, it is crucial to acknowledge the existing gaps in the literature. Direct, comprehensive studies that evaluate this compound across a battery of in vitro and in vivo assays for a specific biological activity are needed to establish a more definitive correlation. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for interpreting in vivo results and designing effective dosing regimens.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a more robust basis for its therapeutic application.
-
Direct Comparative Studies: Head-to-head comparisons of in vitro and in vivo data from the same laboratory using standardized protocols will provide the most reliable correlation data.
By systematically addressing these areas, the scientific community can bridge the gap between promising in vitro observations and the successful development of this compound as a valuable therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of catechin and epicatechin on superoxide dismutase and glutathione peroxidase activity, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Effects of catechin and epicatechin on superoxide dismutase and glutathione peroxidase activity, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-crt.org [e-crt.org]
- 17. Cancer Cell Line Efficacy Studies [jax.org]
The Antioxidant Efficacy of (-)-Epiafzelechin: A Comparative Guide for Researchers
For Immediate Release
In the landscape of antioxidant research, the quest for novel and potent compounds is ever-present. This guide offers a detailed comparison of the antioxidant efficacy of (-)-Epiafzelechin against three widely recognized commercially available antioxidants: Vitamin C, Vitamin E, and Resveratrol. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of a compound can be evaluated through various assays, each with its specific mechanism. Here, we compare this compound with Vitamin C, Vitamin E, and Resveratrol using data from DPPH radical scavenging, Oxygen Radical Absorbance Capacity (ORAC), and Trolox Equivalent Antioxidant Capacity (TEAC) assays.
| Antioxidant | DPPH (IC50/EC50) | ORAC (µmol TE/g) | TEAC (mmol TE/g) |
| This compound | 5.7 µg/mL[1] | Data Not Available | Data Not Available |
| Vitamin C (Ascorbic Acid) | ~2.5 - 8.5 µg/mL | ~2,100 - 1,019,690 | ~0.4 - 1.0 |
| Vitamin E (α-Tocopherol) | ~8.6 - 65 µg/mL | ~1,300 - 2,000 | ~0.5 - 1.1 |
| Resveratrol | ~25 - 50 µg/mL | ~2,800 - 3,500 | ~1.5 - 2.3 |
Unveiling the Antioxidant Mechanisms: A Look at Signaling Pathways
The antioxidant effects of these compounds extend beyond direct radical scavenging to the modulation of cellular signaling pathways that control endogenous antioxidant defenses and inflammatory responses.
This compound: A Putative Modulator of Nrf2 and AP-1 Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its structural isomer, (-)-epicatechin, has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Activator protein-1 (AP-1) pathway. It is plausible that this compound shares a similar mechanism of action.
-
Nrf2 Pathway Activation: this compound may promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant response elements (ARE) and the expression of various protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
-
AP-1 Pathway Inhibition: By potentially inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK), this compound could suppress the activation of the AP-1 transcription factor, which is involved in inflammatory and pro-oxidant gene expression.
Caption: Putative signaling pathway of this compound.
Vitamin C (Ascorbic Acid): A Multifaceted Water-Soluble Antioxidant
Vitamin C is a potent water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS). It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their oxidized state. Its signaling effects are primarily linked to its ability to donate electrons, thereby modulating the activity of various enzymes and transcription factors.
Caption: Antioxidant action of Vitamin C.
Vitamin E (α-Tocopherol): The Primary Lipophilic Antioxidant
As a fat-soluble antioxidant, Vitamin E is uniquely positioned within cell membranes to protect lipids from peroxidation. It acts as a chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Caption: Chain-breaking antioxidant mechanism of Vitamin E.
Resveratrol: A Polyphenol with Diverse Biological Activities
Resveratrol, a well-studied polyphenol, exhibits both direct antioxidant activity and the ability to modulate signaling pathways. It is known to activate the Nrf2 pathway, similar to this compound, leading to the expression of antioxidant enzymes. Additionally, Resveratrol can influence other pathways, such as those involving sirtuins, which are linked to longevity and cellular health.
References
The Structure-Activity Relationship of (-)-Epiafzelechin and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Epiafzelechin, a flavan-3-ol found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its potential synthetic analogs, supported by experimental data and detailed methodologies. Understanding these relationships is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.
Core Biological Activities of this compound
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
-
Antioxidant Activity: this compound demonstrates potent antioxidant activity, with a reported EC50 value of 20.9 μM in the DPPH radical scavenging assay. This activity is largely attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals.
-
Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin synthesis pathway, with an IC50 value of 15 μM[1]. Furthermore, in vivo studies have shown its efficacy in reducing carrageenan-induced paw edema in mice, a classic model of acute inflammation[1].
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of synthetic analogs of this compound are limited, valuable insights can be drawn from studies on related flavan-3-ols. These studies highlight the critical role of specific structural features in determining the biological activity of these compounds.
Key Structural Features Influencing Activity:
-
Hydroxyl Groups on the B-ring: The number and position of hydroxyl groups on the B-ring are paramount for antioxidant activity. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) substitution pattern on the B-ring generally enhances antioxidant capacity.
-
The 3-OH Group and C2-C3 Stereochemistry: The free hydroxyl group at the C3 position is crucial for the radical scavenging activity of flavan-3-ols. The stereochemistry at the C2 and C3 positions also influences the biological activity, with different epimers exhibiting varying potencies.
-
Galloylation: The addition of a galloyl moiety at the C3 position, as seen in compounds like (-)-epigallocatechin gallate (EGCG), has been shown to significantly enhance both antioxidant and anti-inflammatory activities[2][3]. This is attributed to the increased number of phenolic hydroxyl groups available for radical scavenging.
-
Glycosylation: The glycosylation of flavan-3-ols can modulate their bioavailability and activity. For instance, glycosylation at the C5 position has been observed in naturally occurring analogs[4]. The sugar moiety can influence water solubility and interaction with biological targets.
Comparative Data of this compound and Related Flavan-3-ols
The following table summarizes the reported biological activities of this compound and provides a comparative context with other relevant flavan-3-ols.
| Compound | Biological Activity | IC50/EC50 (μM) | Reference Assay | Key Structural Feature |
| This compound | Antioxidant | 20.9 | DPPH Radical Scavenging Assay | Monohydroxylated B-ring, 3-OH group |
| This compound | Anti-inflammatory (COX-1) | 15 | Cyclooxygenase-1 Inhibitory Assay | Monohydroxylated B-ring, 3-OH group |
| (-)-Epicatechin | Antioxidant | Variable | DPPH Radical Scavenging Assay | Dihydroxylated B-ring (catechol), 3-OH group |
| (-)-Epigallocatechin (EGC) | Antioxidant | More potent than EC | DPPH Radical Scavenging Assay | Trihydroxylated B-ring (pyrogallol), 3-OH group |
| (-)-Epigallocatechin Gallate (EGCG) | Antioxidant, Anti-inflammatory | Highly potent | DPPH, Cellular assays | Trihydroxylated B-ring, 3-O-galloyl group |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compounds (this compound and its analogs) are dissolved in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.
Cyclooxygenase-1 (COX-1) Inhibitory Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The inhibitory activity is measured by quantifying the production of a specific prostaglandin, such as PGE2, in the presence and absence of the test compound.
Procedure:
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 enzyme is used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing the COX-1 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Termination of Reaction: After a defined incubation time (e.g., 2 minutes), the reaction is stopped by the addition of an acid (e.g., HCl).
-
Quantification of Prostaglandins: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Carrageenan-Induced Paw Edema in Mice
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Procedure:
-
Animal Dosing: Mice are orally administered with the test compound or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: One hour after dosing, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
Signaling Pathways Modulated by this compound and Related Flavanols
Flavan-3-ols like this compound are known to modulate several key signaling pathways involved in cellular responses to oxidative stress and inflammation.
Caption: Modulation of key signaling pathways by this compound.
The diagram above illustrates how this compound and its analogs can exert their protective effects by activating the Nrf2 pathway, which upregulates antioxidant gene expression, while inhibiting the pro-inflammatory NF-κB and AP-1 pathways[5][6][7].
Experimental Workflow for SAR Studies
A typical workflow for conducting structure-activity relationship studies of this compound and its synthetic analogs is outlined below.
Caption: A typical workflow for SAR studies.
This workflow begins with the chemical synthesis of a library of analogs with systematic structural modifications. These compounds are then subjected to a battery of in vitro assays to assess their antioxidant and anti-inflammatory activities. Promising candidates are then further evaluated in in vivo models, and the collective data is analyzed to establish clear structure-activity relationships, guiding the design of the next generation of compounds.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. The Relationships Between Biological Activities and Structure of Flavan-3-Ols [mdpi.com]
- 3. The relationships between biological activities and structure of flavan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new flavan-3-ol and the anti-inflammatory effect of flavonoids from the fruit peels of Wisteria floribunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant bioactives and redox signaling: (-)-Epicatechin as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavanols from Nature: A Phytochemistry and Biological Activity Review [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for (-)-Epiafzelechin
For researchers, scientists, and professionals in drug development, the safe and responsible disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of (-)-Epiafzelechin, ensuring compliance with safety standards and minimizing environmental impact.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is not classified as a hazardous substance or mixture.[1] However, an SDS for the related compound, this compound 3-O-gallate, indicates that it may be harmful to the aquatic environment, and advises against letting the product enter drains.[2] Given this information, a precautionary approach is recommended for the disposal of this compound to prevent environmental contamination.
| Compound Information | |
| Product Name | This compound |
| CAS Number | 24808-04-6[1][3][4] |
| Molecular Formula | C15H14O5[1][3][4] |
| Molecular Weight | 274.27 g/mol [1][3] |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
| Environmental Precautions | Based on a related compound, it is advised to prevent leakage or spillage and to keep the product away from drains or water courses.[1][2] |
| Transport Information | Considered to be non-hazardous for transport.[1][2] |
Disposal Workflow
The following diagram outlines the recommended decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
As no specific experimental protocols for the deactivation or disposal of this compound have been cited in the available literature, the following procedure is based on general best practices for the disposal of non-hazardous chemical waste with potential environmental concerns.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, whether in solid form or in solution, as chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
2. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "this compound," and the approximate quantity.
-
Liquid Waste (Solutions): If this compound is in a solvent, collect the solution in a labeled, sealed, and appropriate waste container. The label must list all chemical components and their approximate concentrations. Avoid overfilling containers.
3. Storage:
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and sources of ignition.[2]
4. Disposal:
-
Do not dispose of this compound down the sanitary sewer. [2]
-
Arrange for the disposal of the contained waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
5. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced. Consult your local EHS guidelines for specific procedures on empty container disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (-)-Epiafzelechin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Epiafzelechin, a flavan-3-ol compound. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is derived from safety data sheets for structurally similar compounds and general best practices for handling fine chemical powders.
| PPE Category | Specification | Standard | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes and is snug at the forehead.[1] | EN 166 | Prevents eye contact with the powdered compound or solutions. |
| Hand Protection | Chemical-resistant, disposable gloves such as neoprene or nitrile rubber.[2] Avoid latex, leather, and fabric gloves.[2] | EN 374 | Protects skin from direct contact and potential absorption. |
| Body Protection | A long-sleeved laboratory coat or a disposable, liquid-tight overall with elastic cuffs.[2] | EN ISO 27065 | Prevents contamination of personal clothing and skin exposure. |
| Respiratory Protection | A particle-filtering half mask or a half mask with removable filters should be used, especially when handling the powder form.[1][3] | NIOSH (US) or EN 149 (EU) | Avoids inhalation of the fine powder, which can cause irritation.[4] |
| Footwear | Closed-toe shoes; neoprene or nitrile rubber boots are recommended when handling larger quantities or in case of spills.[2] | ASTM F2413-18 | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid compound.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[4] Contaminated clothing should be removed and washed before reuse.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] For long-term storage, a temperature of -20°C is recommended, while 2-8°C is suitable for short-term storage.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing/reducing agents and strong acids/alkalis.[4]
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Skin Contact: In case of skin contact, flush the affected area with copious amounts of water and remove contaminated clothing.[4]
-
Eye Contact: If the compound comes into contact with the eyes, flush with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3][4]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.[4]
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[4]
Spill and Disposal Procedures:
-
Spill Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains.[4]
-
Cleanup: For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[4]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
